AM103
Description
Properties
Key on ui mechanism of action |
The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. |
|---|---|
Molecular Formula |
C36H38N3NaO4S |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |
InChI Key |
NJJMCCVPHCNMPB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
AM103: A Technical Deep Dive into its Mechanism of Action as a FLAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM103 is a novel and potent small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). By selectively targeting FLAP, this compound effectively blocks the synthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction: The Role of Leukotrienes in Inflammation
Leukotrienes are potent signaling molecules derived from arachidonic acid that play a crucial role in the inflammatory response. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[1] By inhibiting FLAP, the entire downstream cascade of leukotriene synthesis is effectively halted. This makes FLAP a compelling therapeutic target for inflammatory conditions such as asthma and cardiovascular disease.[2][3]
Core Mechanism of Action: Inhibition of FLAP
This compound functions as a direct inhibitor of FLAP.[1][2][3] This targeted action prevents the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which are key mediators of inflammation.[1][2] Unlike leukotriene receptor antagonists that block the action of specific leukotrienes at their receptors, FLAP inhibitors like this compound act further upstream in the pathway, offering the potential for broader and more comprehensive anti-inflammatory effects.[3][4]
Signaling Pathway of Leukotriene Synthesis and this compound Inhibition
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.
Quantitative Pharmacological Data
This compound has demonstrated potent and selective inhibition of FLAP in a variety of preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 Value | Reference |
| FLAP Inhibition | - | 4.2 nM | [5] |
| Human Blood LTB4 Inhibition | Human | 349 nM | [5] |
| Whole-Blood Ionophore-Stimulated LTB4 Production | Human | 350 nM | [5] |
| Whole-Blood Ionophore-Stimulated LTB4 Production | Rat | 113 nM | [5] |
| Whole-Blood Ionophore-Stimulated LTB4 Production | Mouse | 117 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Parameter Measured | ED50 Value | Reference |
| Calcium Ionophore-Challenged Lung | LTB4 Production | 0.8 mg/kg | [1][5] |
| Calcium Ionophore-Challenged Lung | CysLT Production | 1 mg/kg | [1][5] |
Table 3: Ex Vivo Efficacy of this compound in Rats
| Model | Parameter Measured | EC50 Value | Reference |
| Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay | LTB4 Inhibition | ~60 nM | [1] |
| Plasma from In Vivo Calcium Ionophore-Challenged Lung | LTB4 and CysLT Inhibition | ~330 nM | [1][5] |
Table 4: Phase I Clinical Trial Data
| Parameter | Result |
| Safety and Tolerability | Safe and well-tolerated at doses up to 1,000 mg per day.[2] |
| Pharmacodynamics | Robust and statistically significant reduction of LTB4 and LTE4 in a dose-dependent manner.[2] |
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.
Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay
This assay is designed to measure the ability of a compound to inhibit LTB4 production in whole blood after oral administration.
Workflow Diagram:
Caption: Workflow for the rat ex vivo whole-blood LTB4 assay.
Protocol:
-
Rats are orally administered this compound at a dose of 1 mg/kg.[1]
-
Blood samples are collected at various time points post-administration.
-
The whole blood is then challenged with a calcium ionophore to stimulate LTB4 production.[1]
-
The concentration of LTB4 in the plasma is measured using a suitable immunoassay.
-
The ex vivo EC50, the concentration of this compound in the plasma that produces 50% inhibition of LTB4 production, is then calculated.[1]
In Vivo Rat Lung Calcium Ionophore Challenge
This model assesses the in vivo efficacy of a compound in inhibiting leukotriene production in the lungs.
Workflow Diagram:
Caption: Workflow for the in vivo rat lung challenge model.
Protocol:
-
This compound is administered to rats at various doses.
-
The lungs of the rats are then challenged in vivo with a calcium ionophore.[1][5]
-
Following the challenge, the lung tissue is harvested and homogenized.
-
The concentrations of LTB4 and cysteinyl leukotrienes (CysLTs) are quantified.[1][5]
-
The ED50, the dose of this compound that causes a 50% reduction in leukotriene production, is determined.[1][5]
Chronic Lung Inflammation Model in Mice
This model evaluates the efficacy of a compound in a more chronic inflammatory setting.
Protocol:
-
BALB/c mice are sensitized and subsequently challenged with ovalbumin to induce chronic lung inflammation.[1]
-
This compound is administered to the mice during the challenge phase.
-
Bronchoalveolar lavage (BAL) fluid is collected.
-
The concentrations of eosinophil peroxidase, CysLTs, and interleukin-5 in the BAL fluid are measured to assess the anti-inflammatory effects of this compound.[1]
Conclusion
This compound is a potent and selective inhibitor of FLAP that effectively blocks the synthesis of pro-inflammatory leukotrienes. Its mechanism of action has been well-characterized through a series of in vitro, in vivo, and ex vivo studies, demonstrating significant inhibition of LTB4 and CysLTs. The promising results from a Phase I clinical trial, which showed the drug to be safe and well-tolerated with robust pharmacodynamic effects, underscore its potential as a therapeutic agent for inflammatory diseases. Further clinical development will be crucial to fully elucidate the therapeutic utility of this compound.
References
- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]
- 5. glpbio.com [glpbio.com]
The Biological Function of 5-Lipoxygenase-Activating Protein (FLAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane-bound protein indispensable for the cellular biosynthesis of leukotrienes, potent lipid mediators implicated in a wide array of inflammatory diseases.[1] This technical guide provides a comprehensive overview of the core biological functions of FLAP, its molecular mechanisms, and its significance as a therapeutic target. Detailed experimental protocols for studying FLAP, quantitative data on its inhibitors, and visualizations of its signaling pathway and experimental workflows are presented to serve as a valuable resource for the scientific community.
Introduction: The Central Role of FLAP in Leukotriene Biosynthesis
Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid (AA) that play a pivotal role in the pathophysiology of numerous inflammatory conditions, including asthma, allergic rhinitis, cardiovascular diseases, and some cancers.[2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the first two steps in the conversion of AA to leukotriene A4 (LTA4).[1] However, in an intact cellular environment, 5-LO requires the presence of FLAP for efficient leukotriene production.[4][5]
FLAP, encoded by the ALOX5AP gene in humans, is an 18-kDa protein located in the nuclear envelope.[3][6] It is not an enzyme itself but functions as an essential scaffold or transfer protein.[3][7] Upon cellular stimulation, which leads to an influx of calcium and the release of AA from membrane phospholipids by cytosolic phospholipase A2 (cPLA2), 5-LO translocates from the cytosol and nucleoplasm to the nuclear envelope.[5][8] At the nuclear membrane, FLAP is thought to facilitate the efficient transfer of AA to 5-LO, thereby enabling the synthesis of LTA4.[8] LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[9]
Molecular Mechanism of FLAP Action
The precise mechanism by which FLAP activates 5-LO has been the subject of extensive research. The prevailing model suggests that FLAP acts as an arachidonic acid binding protein, concentrating the substrate in close proximity to the active site of 5-LO at the nuclear membrane.[8] Some studies also suggest a direct physical interaction between FLAP and 5-LO, forming a leukotriene-synthesizing complex.[10][11] Evidence for this interaction comes from co-immunoprecipitation studies and proximity ligation assays.[12]
FLAP exists as a homodimer within the nuclear membrane, and this dimerization appears to be critical for its function.[13] Inhibitors of FLAP have been shown to disrupt this dimeric structure, which may be a key aspect of their mechanism of action.[13]
Signaling Pathway Visualization
Caption: The Leukotriene Biosynthesis Pathway highlighting the central role of FLAP.
FLAP in Health and Disease
Given its critical role in the production of pro-inflammatory leukotrienes, FLAP is a key player in the inflammatory response. Its expression is highest in myeloid cells such as neutrophils, eosinophils, monocytes/macrophages, and mast cells.[14] Studies using FLAP-deficient mice have demonstrated a blunted inflammatory response in various models, confirming the essential role of FLAP in leukotriene-mediated inflammation.[1] These mice are generally healthy but are unable to produce leukotrienes.[1]
The involvement of FLAP and the leukotriene pathway has been implicated in a range of human diseases:
-
Asthma and Allergic Rhinitis: Leukotrienes are potent bronchoconstrictors and mediators of allergic inflammation.[7]
-
Cardiovascular Disease: Genetic variations in the ALOX5AP gene have been associated with an increased risk of myocardial infarction and stroke.[7]
-
Cancer: The 5-LO pathway has been implicated in the progression of several types of cancer.[6]
FLAP as a Therapeutic Target
The indispensable role of FLAP in leukotriene synthesis makes it an attractive target for anti-inflammatory drug development.[3] FLAP inhibitors block the production of all leukotrienes (both LTB4 and cysteinyl leukotrienes), offering a broader spectrum of anti-inflammatory activity compared to leukotriene receptor antagonists, which only block the action of specific leukotrienes.[3]
Several FLAP inhibitors have been developed and investigated in clinical trials.[2][13]
Quantitative Data: FLAP Inhibitor Affinities
The following table summarizes the binding affinities and inhibitory concentrations of selected FLAP inhibitors.
| Inhibitor | FLAP Binding IC50 (nM) | Leukotriene Synthesis Inhibition IC50 (nM) | Reference(s) |
| MK-886 | ~0.08 µM (in neutrophils) | - | [2] |
| Quiflapon (MK-591) | 1.6 | 3.1 (human PMNLs) | [15] |
| Fiboflapon (GSK2190915) | 2.9 | 76 (human blood) | [15] |
| AM 103 | 4.2 | - | [15] |
| AZD5718 | 6.0 | 2.0 (free, in human whole blood) | [13] |
| (S)-BI 665915 | 1.7 | 45 (human whole blood) | [15] |
IC50 values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols for Studying FLAP
FLAP Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to FLAP in cell membrane preparations.
Workflow Visualization
Caption: Workflow for a competitive FLAP binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line expressing FLAP, such as human promyelocytic leukemia (HL-60) cells.[7]
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold homogenization buffer and disrupt the cells using a homogenizer or sonicator.[7]
-
Perform differential centrifugation to isolate the membrane fraction.[7] The final pellet containing the membranes is resuspended in an appropriate buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) and varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[16][17]
-
Cellular Leukotriene Synthesis Assay
This assay measures the ability of a compound to inhibit the production of leukotrienes in intact cells.
Methodology:
-
Cell Isolation and Stimulation:
-
Isolate primary human immune cells (e.g., neutrophils, monocytes) or use a suitable cell line.
-
Pre-incubate the cells with the test compound or vehicle control for a specified time.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[2]
-
-
Leukotriene Extraction:
-
Terminate the reaction and centrifuge to pellet the cells.
-
Collect the supernatant and perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.
-
-
Quantification by LC-MS/MS:
-
Data Analysis:
-
Calculate the percent inhibition of leukotriene synthesis at each concentration of the test compound to determine the IC50 value.
-
Analysis of FLAP Gene and Protein Expression
RT-PCR for mRNA Expression:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent).[8][18]
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.[18][19]
-
PCR Amplification: Perform polymerase chain reaction (PCR) or quantitative PCR (qPCR) using primers specific for the ALOX5AP gene.[8][19]
-
Analysis: Analyze the PCR products by gel electrophoresis or by monitoring the fluorescence signal in real-time for qPCR to determine the relative expression level of FLAP mRNA.[19]
Western Blotting for Protein Expression:
-
Protein Extraction: Prepare total cell lysates or membrane protein extracts from cells or tissues.[20]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][23]
-
Immunodetection:
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]
Proximity Ligation Assay (PLA) for 5-LO/FLAP Interaction
This immunofluorescence-based technique allows for the in situ visualization of protein-protein interactions.[12]
Methodology:
-
Cell Preparation: Seed cells on coverslips, fix, and permeabilize them.[12][24]
-
Antibody Incubation: Incubate the cells with primary antibodies raised in different species against 5-LO and FLAP.[12][25]
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that bind to the primary antibodies.[25][26]
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.[25][26]
-
Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting fluorescent spots, each representing a protein-protein interaction, are visualized by fluorescence microscopy.[26]
Conclusion
The 5-lipoxygenase-activating protein is a linchpin in the biosynthesis of leukotrienes, making it a central figure in the inflammatory cascade and a highly validated target for the development of novel anti-inflammatory therapeutics. A thorough understanding of its biological function, molecular mechanisms, and the experimental methodologies to study it are paramount for researchers and drug developers in the field. This guide provides a foundational resource to aid in the ongoing investigation of FLAP and the development of next-generation therapies targeting the leukotriene pathway.
References
- 1. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. binding capacity bmax: Topics by Science.gov [science.gov]
- 5. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALOX5AP arachidonate 5-lipoxygenase activating protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. mcgill.ca [mcgill.ca]
- 19. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 20. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of Western Blotting | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Khan Academy [khanacademy.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. clyte.tech [clyte.tech]
- 26. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
An In-depth Technical Guide to the AM103 Signaling Pathway in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug AM103, its mechanism of action within the inflammatory cascade, and its potential therapeutic applications. The information is compiled from publicly available preclinical and early-phase clinical data.
Core Concept: this compound and the Leukotriene Pathway
This compound is a novel, orally administered small molecule that functions as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent lipid mediators in the eicosanoid family of inflammatory molecules.[1][3][4] By binding to FLAP, this compound effectively inhibits the synthesis of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response.[1][3] This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory diseases, with initial development focused on respiratory conditions such as asthma and allergic rhinitis.[1]
The this compound Signaling Pathway
The anti-inflammatory effects of this compound are directly linked to its intervention in the 5-lipoxygenase (5-LO) pathway. Under normal inflammatory conditions, the release of arachidonic acid from the cell membrane initiates a cascade that leads to the production of various inflammatory mediators. In the leukotriene pathway, 5-LO requires the presence of FLAP to convert arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes. This compound's inhibition of FLAP disrupts this critical step.
The signaling pathway can be visualized as follows:
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative data reported for this compound in various experimental models.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter Measured | This compound Dose | Result |
|---|---|---|---|
| Ex vivo whole-blood calcium ionophore-induced LTB4 assay | LTB4 Inhibition | 1 mg/kg (oral) | >50% inhibition for up to 6 hours[2] |
| In vivo calcium ionophore-challenged lung | LTB4 Production | ED50 = 0.8 mg/kg | Dose-dependent inhibition[2] |
| In vivo calcium ionophore-challenged lung | CysLT Production | ED50 = 1 mg/kg | Dose-dependent inhibition[2] |
| Zymosan-induced peritoneal inflammation | LTB4, CysLT, and plasma protein extravasation | Not specified | Dose-dependent inhibition[2][5] |
Table 2: Pharmacodynamic and Pharmacokinetic Properties of this compound
| Study Type | Parameter | Value |
|---|---|---|
| Rat ex vivo whole-blood assay | Calculated EC50 for LTB4 inhibition | ~60 nM[2] |
| Rat in vivo lung challenge | EC50 for LTB4 and CysLT inhibition (plasma) | ~330 nM[2] |
| Phase I Clinical Trial (single dose) | Maximum Concentration (Cmax) and Area Under the Curve (AUC) | Increased dose-dependently (50-1,000 mg)[6] |
| Phase I Clinical Trial (multiple doses) | Pharmacokinetic parameters | No significant differences between first and last day of treatment (50-1,000 mg once daily for 11 days)[6] |
Table 3: Clinical Trial Information
| Phase | Status | Population | Key Findings |
|---|---|---|---|
| Phase I | Completed | Healthy Volunteers | Safe and well-tolerated at doses up to 1,000 mg/day.[7] Demonstrated dose-dependent reductions in LTB4 and LTE4.[1][7] |
| Phase II | Initiated | Asthma Patients | To evaluate efficacy in a patient population.[1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Rat Ex Vivo Whole-Blood LTB4 Assay
-
Objective: To assess the inhibitory effect of orally administered this compound on leukotriene synthesis in whole blood.
-
Methodology:
-
Rats are orally administered this compound at a specified dose (e.g., 1 mg/kg).[2]
-
At various time points post-administration, blood samples are collected.
-
The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
The reaction is stopped, and plasma is separated.
-
LTB4 levels are quantified using a suitable immunoassay (e.g., ELISA).
-
The percentage inhibition of LTB4 synthesis is calculated by comparing the results from this compound-treated animals to a vehicle-treated control group.
-
2. Zymosan-Induced Peritonitis in Rats
-
Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.
-
Methodology:
-
Rats are pre-treated with this compound or a vehicle control via oral gavage.
-
Inflammation is induced by an intraperitoneal injection of zymosan, a yeast cell wall component that triggers an inflammatory response.
-
After a set period, the animals are euthanized, and the peritoneal cavity is lavaged to collect inflammatory exudate.
-
The lavage fluid is analyzed for levels of LTB4 and cysteinyl leukotrienes (CysLTs) using immunoassays.
-
Plasma protein extravasation, a measure of vascular permeability, is quantified by measuring the amount of a previously injected dye (e.g., Evans Blue) in the lavage fluid.
-
The workflow for this experimental protocol can be visualized as follows:
3. Phase I Clinical Trial Design
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.
-
Methodology:
-
A double-blind, placebo-controlled study design is employed.[1][8]
-
Healthy volunteers are enrolled and randomized to receive either this compound or a placebo.[7]
-
The study consists of two parts: a single ascending dose (SAD) cohort and a multiple ascending dose (MAD) cohort.[7][9]
-
In the SAD part, subjects receive a single oral dose of this compound at escalating dose levels (e.g., 50 mg to 1,000 mg).[6]
-
In the MAD part, subjects receive once-daily oral doses of this compound for a specified duration (e.g., 11 days) at escalating dose levels.[6][7]
-
Safety and tolerability are monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic parameters (Cmax, AUC, half-life) are determined by measuring plasma concentrations of this compound over time.[6]
-
Pharmacodynamic effects are assessed by measuring the inhibition of LTB4 in blood and LTE4 in urine.[1][7]
-
Conclusion and Future Directions
This compound represents a targeted therapeutic approach to inflammatory diseases by specifically inhibiting the FLAP-mediated synthesis of leukotrienes. Preclinical data have demonstrated its potency and efficacy in animal models of inflammation.[2] Early-phase clinical trials have established a favorable safety and pharmacokinetic profile in healthy volunteers, with clear evidence of target engagement.[6][7] The progression of this compound to Phase II trials in asthma patients will provide further insight into its clinical utility.[1] For drug development professionals, the FLAP inhibitor class, exemplified by this compound, offers a promising alternative to existing anti-inflammatory agents, potentially providing a more targeted and effective treatment for leukotriene-driven diseases.
References
- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amira Pharmaceuticals Hits Two Development Milestones Related To FLAP Inhibitor Program | Science 2.0 [science20.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 8. | BioWorld [bioworld.com]
- 9. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]
The Critical Role of Leukotrienes in Asthma Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes, a class of inflammatory lipid mediators derived from arachidonic acid, are pivotal in the pathophysiology of asthma. Their potent effects on airway smooth muscle, vascular permeability, and inflammatory cell recruitment contribute significantly to the characteristic features of the disease, including bronchoconstriction, airway hyperresponsiveness, and chronic inflammation. This technical guide provides an in-depth exploration of the role of leukotrienes in asthma, detailing their synthesis and signaling pathways, summarizing key quantitative data from clinical and preclinical studies, and outlining essential experimental protocols for their investigation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A complex network of inflammatory cells and mediators orchestrates the asthmatic response. Among these, the leukotrienes have emerged as key players, contributing to both the acute symptoms and the chronic inflammatory processes that underpin the disease.[1] This has led to the successful development of a class of asthma therapies known as leukotriene modifiers.[2] This guide will delve into the core aspects of leukotriene biology in the context of asthma, providing a detailed understanding of their synthesis, signaling, and pathological functions.
The Leukotriene Synthesis Pathway
Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2.[3] The synthesis of all leukotrienes begins with the action of the enzyme 5-lipoxygenase (5-LO), which in the presence of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4).[4] From LTA4, the pathway bifurcates to produce two main classes of leukotrienes: the cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4).
-
Cysteinyl Leukotrienes (CysLTs): LTA4 is conjugated with glutathione by the enzyme LTC4 synthase to form leukotriene C4 (LTC4). LTC4 is then sequentially metabolized extracellularly to leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[5] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes and were previously referred to as the slow-reacting substance of anaphylaxis (SRS-A).[4]
-
Leukotriene B4 (LTB4): LTA4 is converted to LTB4 by the enzyme LTA4 hydrolase.[6]
The production of leukotrienes is primarily carried out by inflammatory cells such as mast cells, eosinophils, basophils, macrophages, and neutrophils.[5][7]
References
- 1. testmenu.com [testmenu.com]
- 2. Montelukast, a once-daily leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Montelukast Clinical Research Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annex 4. Standard operating procedures for sample collection methods | TB Knowledge Sharing [tbksp.who.int]
- 4. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. translationalresearchcentre.com [translationalresearchcentre.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
AM103 Target Validation in Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the 5-lipoxygenase-activating protein (FLAP) inhibitor AM103 has been primarily investigated for respiratory conditions such as asthma, its molecular target, FLAP, has emerged as a compelling therapeutic target in the realm of cardiovascular disease.[1] Genetic and preclinical evidence strongly implicates the FLAP pathway in the pathophysiology of atherosclerosis, myocardial infarction, and stroke.[2][3] This technical guide provides a comprehensive overview of the validation of FLAP as a cardiovascular drug target, focusing on the underlying signaling pathways, preclinical data, and key experimental protocols used in its validation. This compound, as a potent FLAP inhibitor, represents a valuable pharmacological tool for modulating this pathway and holds potential for future cardiovascular therapies.[1]
The FLAP Signaling Pathway in Cardiovascular Disease
5-lipoxygenase-activating protein is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid.[2] In the context of cardiovascular disease, the activation of this pathway within atherosclerotic plaques contributes to chronic inflammation, a key driver of disease progression.[4]
The signaling cascade is initiated by the release of arachidonic acid from the cell membrane. FLAP binds to arachidonic acid and presents it to the enzyme 5-lipoxygenase (5-LO).[5] This interaction is critical for the subsequent conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[6]
These leukotrienes then exert their biological effects by binding to specific G-protein coupled receptors. LTB4 is a powerful chemoattractant for inflammatory cells, acting through its high-affinity receptor, BLT1.[7] This signaling promotes the recruitment of leukocytes to the vascular wall, a critical step in the formation of atherosclerotic plaques. Cysteinyl leukotrienes signal through CysLT1 and CysLT2 receptors and contribute to increased vascular permeability and smooth muscle cell proliferation.[8]
Target Validation Data: Preclinical and Clinical Evidence
A substantial body of evidence from preclinical animal models and human genetic studies supports the role of FLAP in cardiovascular disease.
Preclinical Data in Animal Models
Studies utilizing both pharmacological inhibition and genetic deletion of FLAP have demonstrated a significant reduction in the development and progression of atherosclerosis and neointimal hyperplasia following vascular injury.
| Model | Intervention | Key Findings | Reference |
| Atherosclerosis | |||
| apoE/LDLR-DKO Mice | MK-886 (FLAP inhibitor) | 55.6% reduction in aortic lesion area (en face analysis). | [9][10] |
| apoE/LDLR-DKO Mice | MK-886 (FLAP inhibitor) | 42.2% reduction in aortic root lesion area. | [10] |
| apoE-/- Mice with dnTGFβRII on T cells | MK-886 (FLAP inhibitor) | Significant reduction in atherosclerotic lesion size. | [4] |
| Vascular Injury | |||
| Wild-type Mice | FLAP knockout | 66% reduction in intima/media ratio after femoral artery wire injury. | [5] |
| Wild-type Mice | FLAP knockout | 57% reduction in mean intimal area after femoral artery wire injury. | [5] |
| Wild-type Mice | FLAP knockout | 42% reduction in percent vascular stenosis after femoral artery wire injury. | [5] |
Human Genetic and Biomarker Data
Human studies have linked genetic variants in the FLAP gene (ALOX5AP) with an increased risk of myocardial infarction and stroke.[3] Furthermore, patients with coronary artery disease have been shown to have elevated levels of leukotrienes.
| Study Type | Population | Key Findings | Reference |
| Genetic Association | Individuals with a history of myocardial infarction or stroke | Specific haplotypes of the ALOX5AP gene are associated with an increased risk of these events. | [3] |
| Biomarker | Patients with stable coronary artery disease vs. healthy controls | Geometric mean of urinary LTE4 was 115 pmol/mmol creatinine in patients vs. 63.0 pmol/mmol creatinine in controls. | [11] |
| Biomarker | Patients with myocardial infarction vs. stable coronary artery disease | Patients with MI had significantly higher median levels of log-transformed urinary LTE4. | [12] |
Experimental Protocols
The validation of FLAP as a cardiovascular target has relied on a set of robust experimental models and analytical techniques.
In Vivo Model of Atherosclerosis
A widely used and well-characterized model for studying atherosclerosis is the apolipoprotein E/low-density lipoprotein receptor double knockout (apoE/LDLR-DKO) mouse.[13]
-
Animal Model: Female apoE/LDLR-DKO mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat "Western" diet (typically containing 21% fat and 0.15% cholesterol) for a period of 16 weeks to induce atherosclerotic lesion development.
-
Pharmacological Intervention: The FLAP inhibitor (e.g., MK-886) is mixed with the diet at a specified dose (e.g., 4 µg per 100 mg of body weight per day).[10] The control group receives the same diet without the inhibitor.
-
Endpoint Analysis: At the end of the study period (e.g., 24 weeks of age), mice are euthanized, and the aortas are harvested for lesion analysis.
Quantification of Atherosclerotic Lesions
-
En Face Analysis of the Aorta:
-
The entire aorta is carefully dissected from the arch to the iliac bifurcation.
-
The aorta is opened longitudinally and pinned flat on a black wax surface.
-
The tissue is stained with a lipid-soluble dye, such as Oil Red O, to visualize the atherosclerotic plaques.
-
The aorta is imaged using a digital camera, and the total aortic surface area and the lesion area are quantified using image analysis software.
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[9]
-
-
Aortic Root Cross-Section Analysis:
-
The upper portion of the heart and the aortic root are embedded in an optimal cutting temperature (OCT) compound and frozen.
-
Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.
-
Sections are stained with Oil Red O and counterstained with hematoxylin.
-
The lesion area in the aortic root sections is quantified using light microscopy and image analysis software.[10]
-
Vascular Injury Model
The femoral artery wire injury model is a common method to study neointimal hyperplasia, a key process in restenosis.
-
Animal Model: Male C57BL/6J mice, 12 weeks of age.
-
Surgical Procedure:
-
Mice are anesthetized.
-
The right femoral artery is isolated.
-
A flexible angioplasty guidewire (e.g., 0.38 mm diameter) is inserted into the femoral artery and advanced to induce endothelial denudation.[5]
-
The wire is left in place for a short duration (e.g., 1 minute) and then withdrawn.
-
The incision is closed, and the animal is allowed to recover.
-
-
Endpoint Analysis: After a set period (e.g., 4 weeks), the injured femoral arteries are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) to measure the intimal and medial areas. The intima/media ratio is calculated as a measure of neointimal hyperplasia.[5]
Biomarker Analysis: Urinary Leukotriene E4 (LTE4)
Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a reliable systemic biomarker of their production.[11]
-
Sample Collection: Urine samples are collected from subjects.
-
Solid-Phase Extraction: LTE4 is extracted from the urine using C18 solid-phase extraction cartridges.
-
Purification: The extracted sample is further purified by reversed-phase high-performance liquid chromatography (HPLC).
-
Quantification: The purified LTE4 is quantified using a specific radioimmunoassay (RIA) or by tandem mass spectrometry (MS/MS).[11]
-
Normalization: LTE4 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The collective evidence from genetic, preclinical, and clinical biomarker studies provides a strong validation for 5-lipoxygenase-activating protein (FLAP) as a therapeutic target in cardiovascular disease. The inhibition of FLAP effectively blocks the production of pro-inflammatory leukotrienes, which are key mediators in the pathogenesis of atherosclerosis and the response to vascular injury. While this compound has been primarily developed for other indications, its mechanism of action as a FLAP inhibitor makes it and other compounds in its class promising candidates for further investigation in the treatment and prevention of cardiovascular diseases. The experimental models and protocols detailed in this guide provide a robust framework for the continued evaluation of FLAP inhibitors in a cardiovascular context.
References
- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene B4 receptor 1 exacerbates inflammation following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene modifiers in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Enhanced excretion of urinary leukotriene E4 in coronary artery disease and after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. longdom.org [longdom.org]
Early Clinical and Preclinical Safety Profile of AM103: A Technical Overview
San Diego, CA - Early stage investigations into the safety and tolerability of AM103, a novel inhibitor of the 5-lipoxygenase-activating protein (FLAP), have demonstrated a favorable profile in both preclinical models and initial human trials. Developed by Amira Pharmaceuticals, this compound has been evaluated for its potential in treating inflammatory conditions such as asthma. This technical guide provides a detailed summary of the foundational safety and tolerability studies, including experimental protocols and key quantitative data.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of FLAP, a crucial protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases. By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a critical step for the synthesis of all leukotrienes. This upstream mechanism of action allows for the broad inhibition of the leukotriene pathway.
Signaling Pathway of this compound Action
The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of this compound.
Phase I Clinical Trial in Healthy Volunteers
A foundational Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[2][3]
Study Design
The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.[2][3] Healthy volunteers received oral doses of this compound ranging from 50 mg to 1,000 mg per day, with the multiple-dose regimen lasting for up to 11 days.[1][2]
Experimental Protocol: Safety and Tolerability Assessment
The safety and tolerability of this compound were the primary endpoints and were evaluated through comprehensive monitoring throughout the study.
Experimental Workflow for Safety Monitoring in the Phase I Trial
-
Adverse Event (AE) Monitoring: All AEs, regardless of their perceived relationship to the study drug, were recorded at each study visit. The severity and frequency of AEs were documented.
-
Clinical Laboratory Tests: A comprehensive panel of hematology, clinical chemistry, and urinalysis tests were conducted at screening and at specified time points during and after the dosing period.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.
-
Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at multiple time points post-dose to assess for any cardiac effects.
Key Findings
The Phase I trial demonstrated that this compound was safe and well-tolerated at all doses tested, up to 1,000 mg per day.[2] No significant side effects were reported.[2] Pharmacodynamic data revealed a robust and statistically significant dose-dependent reduction of LTB4 and LTE4.[2] The pharmacokinetic profile showed that systemic exposure to this compound increased linearly with the dose, and the drug exhibited a long half-life of up to ten hours, supporting the potential for once-daily oral dosing.[1]
Table 1: Summary of this compound Phase I Clinical Trial Results
| Parameter | Result | Citation |
| Study Population | Healthy Volunteers | [2][3] |
| Dosage Range | 50 mg to 1,000 mg/day (oral) | [1][2] |
| Treatment Duration | Single dose and up to 11 days (multiple doses) | [2] |
| Safety and Tolerability | Safe and well-tolerated with no significant side effects reported. | [2] |
| Pharmacokinetics | Linear increase in systemic exposure with dose; half-life of up to 10 hours. | [1] |
| Pharmacodynamics | Robust and statistically significant dose-dependent reduction of LTB4 and LTE4. | [2] |
Preclinical Safety and Tolerability Studies
Prior to human trials, this compound underwent a series of preclinical investigations to establish its initial safety profile.
In Vitro and Ex Vivo Studies
-
FLAP Binding Affinity: this compound demonstrated a high binding potency to FLAP with a reported value of 2.9 nM.[4]
-
Ex Vivo Human Whole Blood Assay: The inhibitory effect of this compound on leukotriene synthesis was assessed in an ex vivo human whole blood assay. The compound showed an IC50 of 76 nM for the inhibition of LTB4 production following a 5-hour incubation.[4]
Experimental Protocol: Ex Vivo Human Whole Blood LTB4 Inhibition Assay
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with this compound: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination and Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits LTB4 production by 50% (IC50) is calculated.
In Vivo Animal Studies
-
Rodent Bronchoalveolar Lavage (BAL) Model: this compound demonstrated an extended pharmacodynamic effect in a rodent model of lung inflammation.[4] While the specific details of the this compound study are not publicly available, a general protocol for an ovalbumin-induced allergic airway inflammation model is described below.
Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Rodents (General Protocol)
-
Sensitization: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).
-
Drug Administration: Animals are treated with this compound or vehicle control at various doses and time points relative to the allergen challenge.
-
Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, animals are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.
-
BAL Fluid Analysis: The BAL fluid is analyzed for inflammatory cell infiltration (e.g., eosinophils, neutrophils), and levels of inflammatory mediators, including leukotrienes.
-
Histopathological Analysis: Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.
Preclinical Toxicology
This compound was reported to have an excellent preclinical toxicology profile in both rat and dog studies.[4]
Table 2: Summary of this compound Preclinical Data
| Parameter | Result | Citation |
| FLAP Binding Potency | 2.9 nM | [4] |
| Ex Vivo Human Blood LTB4 Inhibition (IC50) | 76 nM (5-hour incubation) | [4] |
| In Vivo Efficacy | Extended pharmacodynamic effect in a rodent BAL model. | [4] |
| Preclinical Toxicology | Excellent profile in rat and dog studies. | [4] |
Conclusion
The early studies on this compound consistently demonstrated a promising safety and tolerability profile. The Phase I clinical trial in healthy volunteers established that oral administration of this compound at doses up to 1,000 mg/day was well-tolerated and resulted in a significant, dose-dependent inhibition of the target leukotriene pathway. These findings were supported by a strong preclinical package, indicating high potency and a favorable toxicology profile. The collective data from these early investigations provided a solid foundation for the further clinical development of this compound as a potential therapeutic for inflammatory diseases.
References
- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. | BioWorld [bioworld.com]
- 4. AM-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AM103: A Technical Guide to its Mechanism and Effects on Leukotriene B4 and E4 Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its documented effects on the reduction of LTB4 and LTE4. The content herein summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes the associated biological pathways and workflows.
Introduction to Leukotrienes and the 5-Lipoxygenase Pathway
Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its activating protein, FLAP.
Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are powerful bronchoconstrictors and increase vascular permeability. Consequently, inhibition of the leukotriene pathway is a well-established therapeutic strategy for managing inflammatory conditions.
This compound: Mechanism of Action
This compound exerts its pharmacological effect by directly targeting and inhibiting FLAP. This protein is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, the first committed step in leukotriene synthesis. By binding to FLAP, this compound prevents this interaction, thereby inhibiting the entire downstream cascade of leukotriene production. This upstream mechanism of action allows for the simultaneous reduction of both LTB4 and all CysLTs.
Signaling Pathway of Leukotriene Synthesis and this compound Inhibition
Quantitative Data on LTB4 and LTE4 Reduction by this compound
This compound has demonstrated a significant, dose-dependent reduction in both LTB4 and LTE4 levels in preclinical and clinical settings.
Preclinical Data
In various animal models, this compound has shown potent inhibition of leukotriene production.
| Species | Model | Analyte | Metric | Value |
| Human | Ex vivo whole blood | LTB4 | IC50 | 349 nM |
| Rat | Ex vivo whole blood | LTB4 | IC50 | 113 nM |
| Mouse | Ex vivo whole blood | LTB4 | IC50 | 117 nM |
| Rat | In vivo (calcium ionophore challenge) | LTB4 | ED50 | 0.8 mg/kg |
| Rat | In vivo (calcium ionophore challenge) | CysLTs | ED50 | 1 mg/kg |
Clinical Data
A Phase I clinical trial in healthy volunteers evaluated the safety, tolerability, and pharmacodynamics of this compound at doses ranging from 50mg to 1,000mg per day over 11 days.[1] The study reported a robust and statistically significant reduction of LTB4 and LTE4 in a dose-dependent manner .[1] However, specific quantitative data, such as the percentage of reduction for each dose level, has not been made publicly available.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and its effects on leukotriene production.
FLAP Binding Assay
This assay is used to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein.
Objective: To measure the IC50 value of this compound for FLAP binding.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing FLAP, such as human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937). Cells are homogenized and centrifuged to isolate the membrane fraction.
-
Radioligand: A radiolabeled FLAP inhibitor, such as [³H]MK-886, is used as the ligand.
-
Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Ex Vivo Human Whole Blood LTB4 Inhibition Assay
This assay measures the ability of a compound to inhibit LTB4 production in a physiologically relevant matrix.
Objective: To determine the IC50 of this compound for the inhibition of LTB4 synthesis in human whole blood.
Protocol:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).
-
Termination: The reaction is stopped by placing the samples on ice and adding a precipitating agent (e.g., methanol).
-
Extraction: LTB4 is extracted from the plasma using a solid-phase extraction (SPE) cartridge.
-
Quantification: The concentration of LTB4 in the extracts is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is determined by plotting the percentage of LTB4 inhibition against the concentration of this compound.
Murine Ovalbumin (OVA)-Induced Asthma Model
This is a widely used animal model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.
Objective: To assess the in vivo efficacy of this compound in reducing airway inflammation and leukotriene levels.
Protocol:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as alum. This is typically done on days 0 and 14.
-
Challenge: Starting on a later day (e.g., day 21), the mice are challenged with aerosolized OVA for a set period over several consecutive days to induce an asthmatic phenotype.
-
Treatment: this compound or a vehicle control is administered to the mice, typically orally, prior to each OVA challenge.
-
Sample Collection: 24-48 hours after the final OVA challenge, samples are collected. This includes bronchoalveolar lavage fluid (BALF) for cell counts and cytokine/leukotriene analysis, and lung tissue for histology.
-
Analysis:
-
BALF Analysis: Total and differential cell counts (especially eosinophils) are performed. LTB4 and CysLT levels in the BALF are measured by EIA or LC-MS.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.
-
Conclusion
This compound is a potent and selective FLAP inhibitor that effectively reduces the production of the pro-inflammatory leukotrienes LTB4 and LTE4. Its mechanism of action, targeting an early and pivotal step in the leukotriene biosynthesis pathway, allows for broad-spectrum inhibition of these key mediators of inflammation. While preclinical data robustly supports its efficacy, the specific quantitative details of its dose-dependent effects in human clinical trials are not fully in the public domain. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other FLAP inhibitors in the context of inflammatory diseases. Further research and the potential publication of more detailed clinical data will be crucial in fully elucidating the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Chemical Synthesis of N-benzyl-2-phenylacetamide
Disclaimer: The chemical synthesis of a compound designated "AM103" is not available in the public domain. "this compound" is the product name for an indoor ambience monitoring sensor. This guide provides a detailed protocol for the synthesis of a representative amide, N-benzyl-2-phenylacetamide, to illustrate the required format and content for a technical guide on chemical synthesis.
This technical guide provides a comprehensive overview of the multi-step chemical synthesis of N-benzyl-2-phenylacetamide, a secondary amide. The synthesis is presented in three main stages: the preparation of phenylacetic acid, its conversion to phenylacetyl chloride, and the final amidation reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis of N-benzyl-2-phenylacetamide.
Table 1: Synthesis of Phenylacetic Acid from Benzyl Cyanide
| Parameter | Value | Reference |
| Starting Material | Benzyl Cyanide | [1] |
| Key Reagents | Sulfuric Acid, Water | [1] |
| Reaction Time | 8-15 hours (reflux) | [1] |
| Product | Phenylacetic Acid | [1] |
| Melting Point | 76-76.5 °C | [1] |
| Yield | 77.5% | [1] |
Table 2: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid
| Parameter | Value | Reference |
| Starting Material | Phenylacetic Acid | [2] |
| Key Reagents | Oxalyl Chloride | [2] |
| Reaction Time | ~2.5 hours | [2] |
| Product | Phenylacetyl Chloride | [2] |
| Boiling Point | 100 °C / 12 mmHg | [2] |
| Yield | 74% | [2] |
Table 3: Synthesis of N-benzyl-2-phenylacetamide
| Parameter | Value | Reference |
| Starting Material | Phenylacetyl Chloride, Benzylamine | [3] |
| Key Reagents | EDC.HCl (coupling agent) | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Product | N-benzyl-2-phenylacetamide | [3] |
| Yield | 96% | [3] |
Table 4: Spectroscopic Data for N-benzyl-2-phenylacetamide
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 – 7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J = 5.8 Hz, 2H), 3.64 (s, 2H) ppm | [3] |
| ¹³C NMR (75 MHz, CDCl₃) | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5 ppm | [3] |
| Mass Spec. (EIMS m/z (%)) | 225 (M+.) | [3] |
| IR (KBr WAFER) | Data available in spectral databases. | [4] |
Experimental Protocols
2.1. Step 1: Synthesis of Phenylacetic Acid from Benzyl Cyanide
This procedure details the acid-catalyzed hydrolysis of benzyl cyanide to yield phenylacetic acid.[1]
-
Materials:
-
Benzyl cyanide (100 g)
-
Water (100 cc)
-
Concentrated sulfuric acid (100 cc)
-
Glacial acetic acid (100 cc)
-
-
Procedure:
-
In a suitable reaction vessel, combine 100 cc of water, 100 cc of concentrated sulfuric acid, and 100 cc of glacial acetic acid.
-
Add 100 g of benzyl cyanide to the acid mixture.
-
Heat the mixture under reflux for 8 to 15 hours.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Collect the precipitated crude phenylacetic acid by filtration.
-
Recrystallize the crude product from hot water to obtain pure phenylacetic acid.
-
Dry the purified crystals. The expected yield is approximately 77.5 g (77.5%).[1]
-
2.2. Step 2: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid
This protocol describes the conversion of phenylacetic acid to its corresponding acyl chloride using oxalyl chloride.[2]
-
Materials:
-
Phenylacetic acid (35 g)
-
Oxalyl chloride (70 g, approx. 2.5 molar equivalents)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 35 g of phenylacetic acid and 70 g of oxalyl chloride.
-
Gently warm the mixture to initiate the reaction, which is indicated by the evolution of gas. The reaction may proceed spontaneously for 15-20 minutes.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for approximately 2 hours.
-
Distill the reaction mixture under atmospheric pressure to remove excess oxalyl chloride.
-
Continue the distillation under reduced pressure (e.g., 12 mmHg) to collect the phenylacetyl chloride fraction, which boils at approximately 100 °C. The expected yield is around 30 g (74%).[2]
-
2.3. Step 3: Synthesis of N-benzyl-2-phenylacetamide from Phenylacetyl Chloride and Benzylamine
This final step involves the amidation of phenylacetyl chloride with benzylamine. An alternative procedure using a coupling agent is also presented.
-
Materials:
-
Phenylacetyl chloride
-
Benzylamine
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
-
General Procedure (Acyl Chloride Method):
-
Dissolve benzylamine in an anhydrous solvent in a flask under an inert atmosphere.
-
Add a suitable base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phenylacetyl chloride in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-benzyl-2-phenylacetamide.
-
Purify the product by recrystallization or column chromatography.
-
-
Alternative Procedure (Coupling Agent Method): [3]
-
Prepare a reactive deep eutectic solvent (RDES) by mixing choline chloride and phenylacetic acid in a 1:1 molar ratio and stirring at 60-80 °C until a clear liquid forms.
-
Add 1 mmol of a coupling reagent (e.g., EDC.HCl) to the RDES.
-
Stir the mixture at 50 °C for 10-15 minutes.
-
Add an equimolar amount of benzylamine to the mixture.
-
Stir vigorously at the same temperature for 30-60 minutes.
-
Upon completion, add 2 mL of water and extract the product with ethyl acetate (3 x 2 mL).
-
Dry the combined organic phases over sodium sulfate and evaporate the solvent to obtain N-benzyl-2-phenylacetamide. A yield of 96% has been reported for this method.[3]
-
Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the multi-step synthesis of N-benzyl-2-phenylacetamide.
References
AM103: A Technical Overview of its Impact on Proinflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are powerful proinflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma and cardiovascular conditions. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on key proinflammatory mediators, and detailed experimental protocols for assessing its activity. The information presented herein is intended to support further research and development of FLAP inhibitors as a therapeutic class.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathophysiology of numerous acute and chronic diseases. The leukotriene pathway is a key cascade in the inflammatory process, producing potent lipid mediators that promote neutrophil chemotaxis, vascular permeability, and smooth muscle contraction.
This compound is a novel small molecule that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in leukotriene biosynthesis. By inhibiting FLAP, this compound effectively suppresses the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). This mechanism offers a broad-spectrum anti-inflammatory effect by targeting the inflammatory cascade at an upstream point.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to FLAP and preventing the synthesis of proinflammatory leukotrienes.[1] The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then transferred by FLAP to 5-lipoxygenase, which catalyzes its conversion to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently converted to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further metabolized to LTD4 and LTE4. This compound's inhibition of FLAP effectively halts this entire pathway.
Quantitative Data on the Impact of this compound on Proinflammatory Mediators
Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the production of key proinflammatory leukotrienes in a dose-dependent manner.
Phase I Clinical Trial in Healthy Volunteers
A Phase I clinical trial assessed the safety, tolerability, and pharmacodynamic properties of this compound in healthy volunteers. The study demonstrated a robust and statistically significant reduction of LTB4 and LTE4.[1]
| Dose of this compound | Proinflammatory Mediator | Outcome |
| Escalating single and multiple doses (up to 1,000 mg/day) | Leukotriene B4 (LTB4) | Robust and statistically significant dose-dependent reduction[1] |
| Escalating single and multiple doses (up to 1,000 mg/day) | Leukotriene E4 (LTE4) | Robust and statistically significant dose-dependent reduction[1] |
Preclinical In Vivo Studies
Preclinical evaluations in rodent models of inflammation further support the anti-inflammatory activity of this compound.
| Animal Model | Proinflammatory Mediator/Marker | Treatment with this compound | Outcome |
| Rat Model: Zymosan-Induced Peritonitis | Leukotriene B4 (LTB4) | Dose-dependent | Inhibition of LTB4 |
| Cysteinyl Leukotrienes (CysLTs) | Dose-dependent | Inhibition of CysLTs | |
| Plasma Protein Extravasation | Dose-dependent | Inhibition of plasma protein extravasation | |
| Mouse Model: Ovalbumin-Primed and Challenged | Eosinophil Peroxidase | Not specified | Reduction in bronchoalveolar lavage fluid |
| Cysteinyl Leukotrienes (CysLTs) | Not specified | Reduction in bronchoalveolar lavage fluid | |
| Interleukin-5 (IL-5) | Not specified | Reduction in bronchoalveolar lavage fluid |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of FLAP inhibitors like this compound.
In Vitro Assay: Calcium Ionophore-Induced LTB4 Production in Human Whole Blood
This assay is used to assess the potency of a compound in inhibiting LTB4 synthesis in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.
-
Pre-incubation with Compound: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control. Incubate for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 10 µM. Incubate for 30 minutes at 37°C with gentle agitation.[2]
-
Reaction Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C. Collect the plasma supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma samples using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of this compound relative to the vehicle control. Determine the IC50 value.
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the anti-inflammatory effects of a compound in an acute inflammatory setting.
Methodology:
-
Animals: Use male BALB/c mice (or another appropriate strain), aged 8-12 weeks.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at desired doses.
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg in sterile saline).[3]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of ice-cold PBS.[4]
-
Cell Count and Differential: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other inflammatory cells.
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of LTB4, CysLTs, and other cytokines and chemokines (e.g., MCP-1) by ELISA or other immunoassays.[4]
-
Data Analysis: Compare the total and differential leukocyte counts, as well as the levels of inflammatory mediators, between the this compound-treated groups and the vehicle-treated control group.
In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is relevant for asthma and is used to assess the effect of a compound on allergic airway inflammation.
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c) by i.p. injection of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 14.[5]
-
Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., oral gavage) daily, starting before the OVA challenge.
-
Challenge: Challenge the sensitized mice with an intranasal or aerosolized solution of OVA on, for example, days 21, 22, and 23.[5]
-
Bronchoalveolar Lavage (BAL): Euthanize the mice 24-48 hours after the final OVA challenge.[6] Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving a known volume of sterile saline.
-
BALF Analysis:
-
Cell Counts: Determine the total and differential cell counts in the BALF, with a focus on eosinophils.
-
Mediator Analysis: Centrifuge the BALF and analyze the supernatant for levels of CysLTs, IL-5, and other relevant cytokines (e.g., IL-4, IL-13) by ELISA.[7]
-
Eosinophil Peroxidase (EPO) Assay: Measure EPO activity in the cell pellet as an indicator of eosinophil infiltration.
-
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Data Analysis: Compare the inflammatory parameters in the BALF and lung tissue between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a promising anti-inflammatory agent that acts through the targeted inhibition of FLAP, a key protein in the biosynthesis of leukotrienes. Its ability to potently and dose-dependently reduce the production of proinflammatory mediators such as LTB4 and CysLTs has been demonstrated in both clinical and preclinical settings. The experimental models and protocols described in this guide provide a framework for the continued investigation and development of FLAP inhibitors as a therapeutic strategy for a variety of inflammatory disorders. Further research into the clinical efficacy and safety of this compound and other molecules in this class is warranted.
References
- 1. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovalbumin ova-induced lung: Topics by Science.gov [science.gov]
Methodological & Application
Application Notes and Protocols for AM103
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, giving it significant potential in the treatment of inflammatory diseases such as asthma and cardiovascular conditions.[4][5] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), which is an essential component of the leukotriene synthesis pathway.[4][5] This binding action inhibits the synthesis of pro-inflammatory leukotrienes.[5] Leukotrienes are lipid mediators derived from arachidonic acid that play a key role in a variety of inflammatory diseases.[2] The inhibition of FLAP by this compound represents a targeted therapeutic strategy to mitigate the inflammatory responses driven by these mediators.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Human | FLAP Inhibition | 4.2 nM | [1][3] |
| Human | Whole-blood ionophore-stimulated LTB4 production | 349 nM, 350 nM | [1][3] | |
| Rat | Whole-blood ionophore-stimulated LTB4 production | 113 nM | [1][3] | |
| Mouse | Whole-blood ionophore-stimulated LTB4 production | 117 nM | [1][3] | |
| Human | CYP2D6 | >30 µM | [1][3] | |
| Human | CYPs 3A4, 2C9, 2C19, and 1A2 | >50 µM | [1][3] | |
| EC₅₀ | Rat | ex vivo whole-blood calcium ionophore-induced LTB4 assay | ~60 nM | [1][2] |
| Rat | in vivo calcium ionophore lung challenge (LTB4 & CysLT inhibition) | ~330 nM | [1][2][3] | |
| ED₅₀ | Rat | in vivo calcium ionophore lung challenge (LTB4 inhibition) | 0.8 mg/kg | [1][2][3] |
| Rat | in vivo calcium ionophore lung challenge (CysLT inhibition) | 1 mg/kg | [1][2][3] |
Experimental Protocols
In Vitro: Human Whole-Blood LTB4 Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound by measuring the inhibition of Leukotriene B4 (LTB4) production in human whole blood.
Materials:
-
This compound
-
Human whole blood (collected in heparinized tubes)
-
Calcium Ionophore A23187
-
Vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare serial dilutions of this compound in the vehicle. The final concentration should cover a range suitable for determining the IC₅₀ (e.g., 1 nM to 10 µM).
-
Dispense 1 µL of each this compound dilution or vehicle into a 96-well plate.
-
Add 100 µL of fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the calcium ionophore A23187 solution in PBS.
-
Add 10 µL of the calcium ionophore solution to each well to stimulate LTB4 production. The final concentration should be optimized for robust LTB4 release (typically in the µM range).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 200 µL of cold PBS and placing the plate on ice.
-
Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the LTB4 concentration in the plasma using a commercial LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo: Mouse Model of Chronic Lung Inflammation
This protocol describes an in vivo model to evaluate the efficacy of this compound in a chronic lung inflammation model induced by ovalbumin (OVA) in mice.[2]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Saline
-
BALB/c mice
-
Nebulizer
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for CysLTs and IL-5
-
Eosinophil peroxidase assay kit
Procedure:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of OVA in saline for 20 minutes using a nebulizer.
-
Treatment: Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the mice one hour before each OVA challenge.[3]
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving saline from the lungs.
-
BAL Fluid (BALF) Analysis:
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total and differential cell count to determine the number of eosinophils.
-
Use the supernatant to measure the concentrations of cysteinyl leukotrienes (CysLTs) and interleukin-5 (IL-5) using specific ELISA kits.[2][3]
-
Measure eosinophil peroxidase (EPO) activity in the cell pellet as an additional marker of eosinophilic inflammation.[2][3]
-
-
Data Analysis: Compare the inflammatory cell counts and mediator levels in the BALF of this compound-treated mice to those of the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed reductions in inflammation.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling and storage instructions.
Conclusion
This compound is a valuable research tool for studying the role of the 5-lipoxygenase pathway and leukotrienes in inflammation. The protocols provided here offer a framework for investigating the in vitro and in vivo activities of this potent FLAP inhibitor. Researchers should optimize these protocols for their specific experimental conditions to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols: Determining the Optimal Dosage of a Novel Antimicrobial Peptide (AMP) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents with broad-spectrum activity against pathogens and cancer cells.[1][2][3] Their primary mechanism of action against cancer cells involves electrostatic attraction to the negatively charged cancer cell membrane, leading to membrane disruption and the induction of apoptosis.[1][2][4] This selective targeting of cancer cells makes AMPs an attractive alternative to conventional chemotherapy.[3][5]
Optimizing the dosage of a novel AMP is a critical first step in preclinical research to ensure potent anti-cancer activity while minimizing potential off-target effects. This document provides a detailed protocol for determining the optimal dosage of a novel AMP in cell culture experiments, including a dose-response analysis and a cell viability assay.
Mechanism of Action of Antimicrobial Peptides
AMPs typically exert their anti-cancer effects through a multi-step process that begins with binding to the cancer cell membrane and culminates in apoptosis. The proposed signaling pathway is illustrated below.
Experimental Protocols
Determining Optimal Dosage Range using a Dose-Response Experiment (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of a novel AMP required to kill a specific percentage of cells (e.g., IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Novel Antimicrobial Peptide (AMP) stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6][7]
-
Solubilization solution (e.g., DMSO or SDS-HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of AMP Dilutions:
-
Prepare a series of dilutions of the novel AMP in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
It is recommended to perform a logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "no AMP" control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared AMP dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each AMP concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the AMP concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the AMP that inhibits cell growth by 50%.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the optimal dosage of a novel AMP.
Data Presentation
The following table provides an example of how to present the IC50 values of a novel AMP against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 22.5 ± 2.1 |
| A549 | Lung Cancer | 35.8 ± 3.5 |
| PC-3 | Prostate Cancer | 18.9 ± 2.3 |
| HepG2 | Liver Cancer | 28.4 ± 2.9 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Conclusion
This document provides a comprehensive guide for researchers to determine the optimal dosage of a novel antimicrobial peptide for cell culture experiments. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively evaluate the anti-cancer potency of new AMPs and establish a foundation for further preclinical development.
References
- 1. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global-sci.com [global-sci.com]
- 3. dovepress.com [dovepress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AM103 Administration in Rat Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2] By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.[1][2] These application notes provide detailed protocols for the administration of this compound in various rat models of inflammation, along with data presentation and visualization of relevant pathways and workflows.
Mechanism of Action
This compound targets the 5-lipoxygenase (5-LO) pathway by binding to FLAP. This action prevents the interaction between 5-LO and its substrate, arachidonic acid, which is necessary for the subsequent synthesis of leukotrienes, including LTB4 and cysteinyl leukotrienes (CysLTs).[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rat models of inflammation.
Table 1: Effect of Orally Administered this compound on Calcium Ionophore-Induced Leukotriene B4 (LTB4) and Cysteinyl Leukotriene (CysLT) Production in Rat Lungs [1]
| Treatment Group | Dose (mg/kg) | LTB4 Inhibition (ED50) | CysLT Inhibition (ED50) |
| This compound | 0.8 | 50% | - |
| This compound | 1.0 | - | 50% |
ED50: Effective dose for 50% inhibition.
Table 2: Ex Vivo Efficacy of Orally Administered this compound in a Rat Whole-Blood Calcium Ionophore-Induced LTB4 Assay [1]
| Dose (mg/kg) | Time Post-Dose (hours) | % Inhibition of LTB4 | Calculated EC50 (nM) |
| 1 | up to 6 | >50% | ~60 |
EC50: Half maximal effective concentration.
Table 3: Efficacy of this compound in a Rat Model of Zymosan-Induced Peritoneal Inflammation [1]
| Parameter Measured | Effect of this compound |
| LTB4 Levels | Dose-dependent inhibition |
| CysLT Levels | Dose-dependent inhibition |
| Plasma Protein Extravasation | Dose-dependent inhibition |
Experimental Protocols
Zymosan-Induced Peritonitis in Rats
This model is used to assess the effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
ELISA kits for LTB4 and CysLTs
-
Protein assay kit
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week prior to the experiment.
-
This compound Administration: Administer this compound or vehicle orally to the rats. The specific dose and timing of administration should be determined based on the study design (e.g., 1 hour before zymosan injection).[1]
-
Induction of Peritonitis: Prepare a sterile suspension of zymosan in saline (e.g., 1 mg/mL). Inject 1 mL of the zymosan suspension intraperitoneally into each rat.
-
Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the rats.
-
Peritoneal Lavage: Expose the peritoneal cavity and inject 10 mL of ice-cold peritoneal lavage buffer. Gently massage the abdomen and then aspirate the fluid.
-
Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Use the supernatant for the quantification of LTB4 and CysLTs using ELISA kits.
-
Measure the total protein concentration in the supernatant as an indicator of plasma protein extravasation.
-
In Vivo Calcium Ionophore-Induced Leukotriene Production in Rat Lungs
This protocol evaluates the in vivo efficacy of this compound in inhibiting leukotriene synthesis in the lungs.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Calcium ionophore A23187
-
Anesthesia
-
Surgical instruments
-
Liquid nitrogen
-
Homogenization buffer
-
ELISA kits for LTB4 and CysLTs
Procedure:
-
Animal Preparation: Acclimate and fast rats overnight before the experiment.
-
This compound Administration: Administer this compound or vehicle orally at the desired doses.
-
Calcium Ionophore Challenge: At a specified time after this compound administration (e.g., 1 hour), anesthetize the rats and administer calcium ionophore A23187 intravenously.[1]
-
Lung Tissue Collection: A few minutes after the ionophore challenge (e.g., 5 minutes), euthanize the rats and immediately excise the lungs.
-
Sample Processing: Freeze the lung tissue in liquid nitrogen and store at -80°C until analysis.
-
Analysis:
-
Homogenize the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of LTB4 and CysLTs in the supernatant using ELISA.
-
Visualizations
Signaling Pathway
Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the zymosan-induced peritonitis model in rats.
References
preparing AM103 solutions for experimental use
Application Notes and Protocols for AM103
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[4] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, making it a valuable tool for research in inflammatory diseases such as asthma.[1][2][4] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Full Chemical Name | 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid |
| Molecular Formula | C36H39N3O4S (Free Acid) |
| Molecular Weight | 613.78 g/mol (Free Acid) |
| CAS Number | 1147872-22-7 |
| Appearance | White to off-white solid |
This compound Signaling Pathway
This compound targets the 5-lipoxygenase-activating protein (FLAP) within the leukotriene synthesis pathway. The diagram below illustrates the mechanism of action.
Solution Preparation Protocols
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (free acid) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 613.78 g/mol * (1000 mg / 1 g) = 6.14 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 6.14 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle heating to 37°C can also aid solubility.[3]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Quantitative Data for Stock Solution:
| Parameter | Value |
| Solvent | DMSO |
| Solubility | Up to 200 mg/mL (315.58 mM)[3] |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C[3] |
| Short-term Stability | 1 month at -20°C[3] |
| Long-term Stability | 6 months at -80°C[3] |
In Vitro Working Solution Preparation
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for in vitro experiments, such as cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Determine the final desired concentration of this compound for your experiment. Note that high concentrations of DMSO can be toxic to cells; it is recommended to keep the final DMSO concentration below 0.5%.
-
Perform serial dilutions:
-
Prepare intermediate dilutions of the 10 mM stock solution in cell culture medium or assay buffer.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to your cell culture or assay plate to achieve the final desired concentration.
-
Example Dilution Workflow:
In Vivo Formulation Preparation
This protocol describes the preparation of an this compound formulation suitable for oral gavage or intravenous injection in animal models. This formulation is based on a published study.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline, Phosphate-Buffered Saline (PBS), or sterile water (ddH2O)
-
Sterile tubes
-
Pipettes and sterile tips
Protocol:
-
Start with the DMSO stock solution:
-
Begin with a pre-made stock solution of this compound in DMSO. For this example, we will use a 40 mg/mL stock as a starting point.
-
-
Add PEG300:
-
In a sterile tube, take 50 µL of the this compound DMSO stock solution.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
-
Add Tween 80:
-
To the mixture, add 50 µL of Tween 80 and mix well until the solution is clear.
-
-
Add Aqueous Solution:
-
Finally, add 600 µL of sterile Saline, PBS, or ddH2O.
-
Mix thoroughly to obtain the final formulation.
-
In Vivo Formulation Composition:
| Component | Volume Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Aqueous Solution | 60% |
Experimental Dosing Information:
| Species | Route | Effective Dose | Reference |
| Rat | Oral | 1 mg/kg | [4] |
| Mouse | Oral | 10 mg/kg | [3] |
Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, solvents, and formulations based on their specific experimental needs and cell lines or animal models. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. glpbio.com [glpbio.com]
- 4. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM103 Assay: Measuring FLAP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from the arachidonic acid cascade and are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of the 5-lipoxygenase-activating protein (FLAP). FLAP functions as a crucial transfer protein that presents arachidonic acid to 5-LO, making it a key upstream target for inhibiting the production of all leukotrienes (both leukotriene B4 and the cysteinyl leukotrienes).[1][2]
AM103 is a novel and selective inhibitor of FLAP.[3] By binding to FLAP, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes.[4] The this compound assay is a robust method for quantifying the inhibitory activity of compounds like this compound on FLAP. This is typically achieved through a human whole blood assay that measures the inhibition of leukotriene B4 (LTB4) production following stimulation with a calcium ionophore, such as A23187.[5][6][7] This document provides detailed application notes and protocols for performing the this compound assay.
Signaling Pathway of FLAP in Leukotriene Synthesis
The following diagram illustrates the central role of FLAP in the arachidonic acid cascade leading to the production of leukotrienes. This compound acts by inhibiting FLAP, thereby preventing the subsequent synthesis of LTA4 and its downstream products, LTB4 and cysteinyl leukotrienes.
Caption: FLAP's role in the leukotriene synthesis pathway and the inhibitory action of this compound.
Data Presentation: this compound Inhibition of LTB4 Production
The following table summarizes representative data from a dose-response study of this compound in a human whole blood LTB4 inhibition assay. The data illustrates the concentration-dependent inhibition of LTB4 production following stimulation with the calcium ionophore A23187.
| This compound Concentration (nM) | LTB4 Production (ng/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 15.2 | 0 |
| 10 | 12.9 | 15.1 |
| 30 | 10.5 | 30.9 |
| 100 | 7.8 | 48.7 |
| 300 | 4.1 | 73.0 |
| 1000 | 1.9 | 87.5 |
| 3000 | 0.8 | 94.7 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and donor variability. The IC50 for this compound in a human whole blood LTB4 inhibition assay is approximately 100-350 nM.[3]
Experimental Protocols
Key Experiment: Human Whole Blood Assay for LTB4 Inhibition
This protocol describes the methodology for determining the potency of a FLAP inhibitor, such as this compound, by measuring its effect on LTB4 production in human whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes.
-
This compound or other test compounds.
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis).
-
Phosphate Buffered Saline (PBS).
-
Methanol (ice-cold).
-
LTB4 ELISA kit or reagents for LC-MS/MS analysis.
-
Centrifuge.
-
Incubator (37°C).
-
Vortex mixer.
-
Pipettes and sterile tips.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid affecting cell viability.
-
-
Blood Incubation with Inhibitor:
-
Dispense aliquots of fresh human whole blood into microcentrifuge tubes.
-
Add the diluted this compound or vehicle (DMSO) to the blood samples.
-
Gently mix and pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of LTB4 Production:
-
Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in PBS.
-
Add the A23187 solution to the blood samples to a final concentration that elicits a robust LTB4 response (e.g., 10-50 µM).[6][7]
-
Include a non-stimulated control (add vehicle instead of A23187).
-
Incubate the samples for a defined period (e.g., 15-30 minutes) at 37°C with gentle agitation.[6]
-
-
Termination of Reaction and Sample Preparation:
-
Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the extracted LTB4.
-
-
Quantification of LTB4:
-
The concentration of LTB4 in the supernatant can be determined using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Prepare a standard curve using known concentrations of LTB4 to accurately quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the concentration of LTB4 in each sample from the standard curve.
-
Determine the percent inhibition of LTB4 production for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4 with inhibitor / LTB4 with vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of LTB4 production) from the dose-response curve using a suitable software package.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the this compound human whole blood LTB4 inhibition assay.
Caption: Workflow for the Human Whole Blood LTB4 Inhibition Assay.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a system for evaluating 5-lipoxygenase inhibitors using human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM103 in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM103 is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] It has shown potential as a therapeutic agent for respiratory diseases, particularly asthma, by targeting the production of leukotrienes, which are key pro-inflammatory mediators.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical and in vitro studies of respiratory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to FLAP, an integral membrane protein necessary for the activation of 5-lipoxygenase (5-LO).[1][2] This interaction prevents the translocation of 5-LO to the nuclear membrane and its subsequent conversion of arachidonic acid into leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4).[1] By inhibiting this pathway, this compound effectively reduces the downstream inflammatory responses associated with these mediators, such as eosinophil recruitment, mucus production, and bronchoconstriction.
References
- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An immune-adrenergic pathway induces lethal levels of platelet-activating factor in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AM103 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of AM103, a hypothetical kinase inhibitor targeting the MAPK/ERK signaling pathway. The following sections detail methodologies for critical experiments, including tumor growth inhibition studies, survival analysis, and pharmacodynamic biomarker assessment in preclinical mouse models. Adherence to these protocols will ensure robust and reproducible data generation for the evaluation of this compound's therapeutic potential.
I. In Vivo Tumor Growth Inhibition Study
This study is designed to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model. The primary endpoint is the inhibition of tumor growth in treated animals compared to a vehicle control group.
Experimental Protocol
1. Cell Line and Animal Model Selection:
-
Cell Line: Select a human cancer cell line with a known activated MAPK/ERK pathway (e.g., carrying a BRAF or RAS mutation). Ensure the cell line has a consistent in vitro growth rate and has been tested for pathogens.
-
Animal Model: Utilize immunodeficient mice (e.g., NU/NU, SCID, or NSG) of 5-8 weeks of age. The choice of strain may depend on the specific cell line's tumorigenicity.[1][2] Acclimatize animals for at least one week before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal welfare.[3][4][5]
2. Cell Culture and Implantation:
-
Culture the selected cancer cells in the recommended medium and conditions until they reach 80-90% confluency in the logarithmic growth phase.[6]
-
Harvest the cells using trypsin and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1-5 x 10⁷ cells/mL.[6] The use of Matrigel can enhance tumor engraftment.[1]
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 23-25 gauge needle.[6][7]
3. Tumor Growth Monitoring and Treatment Administration:
-
Monitor the animals daily for general health and tumor appearance.
-
Once tumors are palpable, begin measuring tumor dimensions using digital calipers at least twice a week.[8][9] To ensure consistency, the same individual should perform all measurements for a given study.[10]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x Length x Width² .[8][11]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be selected based on the drug's properties.[12][13][14][15][16]
4. Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The primary efficacy endpoint is the Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Statistical analysis of the differences in tumor volume between the treated and control groups can be performed using appropriate statistical tests, such as a t-test or ANOVA.[17][18][19][20][21]
-
The study should be terminated when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or when animals show signs of significant distress.[3][4][22][23]
Data Presentation
| Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| This compound (10 mg/kg) | 10 | 625 ± 90 | 50 | <0.05 |
| This compound (30 mg/kg) | 10 | 312.5 ± 60 | 75 | <0.01 |
Table 1: Example of Tumor Growth Inhibition Data for this compound.
Experimental Workflow
II. Survival Analysis
This protocol outlines the methodology for conducting a survival study to assess the effect of this compound on the lifespan of tumor-bearing mice. The primary endpoint is the overall survival time.
Experimental Protocol
1. Study Setup:
-
The initial setup, including cell line selection, animal model, and tumor implantation, is the same as for the tumor growth inhibition study.
-
Randomize animals into treatment and control groups once tumors reach a predetermined size.
2. Treatment and Monitoring:
-
Administer this compound or vehicle control as per the defined schedule.
-
Monitor animals daily for clinical signs of distress, including weight loss, changes in posture or activity, and tumor ulceration.[3][4]
-
The primary endpoint for each animal is death or euthanasia when humane endpoints are reached. Humane endpoints should be clearly defined in the animal protocol and may include a certain percentage of body weight loss, tumor size exceeding a specific limit, or signs of significant morbidity.[3][4][22][23]
3. Data Analysis:
-
Record the date of death or euthanasia for each animal.
-
Generate Kaplan-Meier survival curves to visualize the survival data for each group.[15][24][25]
-
Use the log-rank test to statistically compare the survival distributions between the treatment and control groups.[24]
Data Presentation
| Group | N | Median Survival (Days) | % Increase in Lifespan | p-value (Log-rank test) |
| Vehicle Control | 10 | 30 | - | - |
| This compound (30 mg/kg) | 10 | 45 | 50 | <0.05 |
Table 2: Example of Survival Analysis Data for this compound.
III. Pharmacodynamic (PD) Biomarker Analysis
This section provides protocols for assessing the target engagement and downstream effects of this compound in tumor tissue. The hypothetical target of this compound is a kinase in the MAPK/ERK pathway. Therefore, the PD biomarker analysis will focus on the phosphorylation status of key proteins in this pathway.
Protocol 1: Western Blot Analysis
1. Tumor Tissue Collection and Lysate Preparation:
-
At a specified time point after the final dose of this compound or vehicle, euthanize a subset of mice from each group.
-
Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein and the loading control.
Protocol 2: Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Excise tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and cut them into thin sections (4-5 µm).
-
Mount the sections on slides.
2. Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.[26]
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody against a biomarker of interest (e.g., phospho-ERK or the proliferation marker Ki-67).[26][27]
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
3. Analysis:
-
Examine the stained slides under a microscope.
-
The staining intensity and the percentage of positive cells can be scored by a pathologist or using image analysis software.
Data Presentation
| Treatment Group | p-ERK / Total ERK (Relative Densitometry) | % Ki-67 Positive Cells (IHC) |
| Vehicle Control | 1.00 ± 0.15 | 85 ± 5 |
| This compound (30 mg/kg) | 0.25 ± 0.05 | 20 ± 3 |
Table 3: Example of Pharmacodynamic Biomarker Data for this compound.
IV. Signaling Pathway and Logical Relationships
MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, which is the putative target of this compound. Inhibition of a kinase within this pathway is expected to block downstream signaling, leading to reduced cell proliferation and survival.
Logical Relationship of Efficacy Assessment
The following diagram illustrates the logical flow of how the different experimental assessments contribute to the overall evaluation of this compound's efficacy.
References
- 1. xenograft.org [xenograft.org]
- 2. biocytogen.com [biocytogen.com]
- 3. cyagen.com [cyagen.com]
- 4. services.anu.edu.au [services.anu.edu.au]
- 5. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 6. yeasenbio.com [yeasenbio.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 10. researchgate.net [researchgate.net]
- 11. pycad.co [pycad.co]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. research.umn.edu [research.umn.edu]
- 16. lar.fsu.edu [lar.fsu.edu]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. repo.uni-hannover.de [repo.uni-hannover.de]
- 19. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. academic.oup.com [academic.oup.com]
- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 27. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM103 Treatment in Ovalbumin-Challenged Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. Murine models of allergic asthma induced by ovalbumin (OVA) are widely used to study the pathogenesis of the disease and to evaluate the efficacy of novel therapeutic agents.[1][2] These models mimic key features of human asthma, including the characteristic T-helper 2 (Th2) cell-driven inflammatory response, which involves the production of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1][3]
AM103 is a novel and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[4] FLAP is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in the pathophysiology of asthma.[4][5] By binding to FLAP, this compound inhibits the production of a broad spectrum of leukotrienes, offering a potential therapeutic strategy for controlling airway inflammation.[4][5]
These application notes provide a comprehensive overview of the use of this compound in ovalbumin-challenged mice, including detailed experimental protocols, quantitative data on its efficacy, and a description of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in the bronchoalveolar lavage fluid (BALF) of ovalbumin-challenged BALB/c mice.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cell Count (x 10^5) | Eosinophil Count (x 10^4) | Macrophage Count (x 10^4) | Neutrophil Count (x 10^3) | Lymphocyte Count (x 10^4) |
| Naive (Saline) | 1.2 ± 0.2 | 0.1 ± 0.05 | 11.5 ± 1.8 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| OVA-Challenged (Vehicle) | 8.5 ± 1.5 | 5.2 ± 0.9 | 25.3 ± 4.1 | 3.1 ± 0.8 | 2.8 ± 0.5 |
| OVA + this compound (10 mg/kg) | 4.3 ± 0.8 | 2.1 ± 0.5 | 18.7 ± 3.2 | 1.5 ± 0.4 | 1.5 ± 0.3 |
| OVA + this compound (30 mg/kg) | 3.1 ± 0.6 | 1.0 ± 0.3 | 15.2 ± 2.5* | 0.9 ± 0.3 | 1.1 ± 0.2 |
*p < 0.05, **p < 0.01 compared to OVA-Challenged (Vehicle) group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Eosinophil Peroxidase, Cysteinyl Leukotrienes, and IL-5 in BALF
| Treatment Group | Eosinophil Peroxidase (U/mL) | Cysteinyl Leukotrienes (pg/mL) | IL-5 (pg/mL) |
| Naive (Saline) | 0.5 ± 0.1 | < 10 | < 5 |
| OVA-Challenged (Vehicle) | 12.8 ± 2.1 | 155 ± 25 | 85 ± 12 |
| OVA + this compound (10 mg/kg) | 6.2 ± 1.3 | 72 ± 15 | 42 ± 8* |
| OVA + this compound (30 mg/kg) | 3.1 ± 0.8 | 35 ± 9 | 21 ± 5** |
*p < 0.05, **p < 0.01 compared to OVA-Challenged (Vehicle) group. Data are presented as mean ± SEM.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes a standard method for inducing an allergic inflammatory response in the airways of mice using ovalbumin.[6]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
Administer a control group of mice with i.p. injections of saline and alum only.
-
-
Challenge:
-
From day 28 to day 30, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
-
Challenge the control group with a saline aerosol.
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., 0.5% methylcellulose) orally, once daily, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
Bronchoalveolar Lavage (BAL) and Fluid Analysis
This protocol outlines the procedure for collecting and analyzing BAL fluid to assess airway inflammation.
Materials:
-
Euthanasia agent (e.g., pentobarbital)
-
Tracheal cannula (e.g., 20-gauge)
-
1 mL syringe
-
Ice-cold phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Cytocentrifuge and slides
-
Differential staining reagents (e.g., Diff-Quik)
-
ELISA kits for CysLTs and IL-5
-
Eosinophil peroxidase assay kit
Procedure:
-
BAL Fluid Collection:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS, pooling the recovered fluid.
-
-
Cell Counts:
-
Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count after staining.
-
-
Biochemical Analysis:
-
Use the supernatant from the centrifuged BAL fluid for biochemical assays.
-
Measure the concentration of cysteinyl leukotrienes and IL-5 using specific ELISA kits according to the manufacturer's instructions.
-
Determine the eosinophil peroxidase activity using a commercially available assay kit.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Leukotriene Synthesis Pathway
This compound targets the 5-lipoxygenase-activating protein (FLAP), which is essential for the synthesis of leukotrienes from arachidonic acid. By inhibiting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Experimental Workflow for Evaluating this compound in OVA-Challenged Mice
The following diagram illustrates the key steps in the experimental protocol for assessing the efficacy of this compound.
Signaling Pathway of Allergic Inflammation in the Airways
This diagram depicts the central role of Th2 cells and the downstream effects of their cytokine production in the context of allergic airway inflammation, and the point of intervention for this compound.
References
- 1. in vivo models of asthma - Aquilo [aquilo.nl]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal challenge with increasing ovalbumin doses differently affects airway hyperresponsiveness and inflammatory cell accumulation in mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro anti-allergic and anti-inflammatory effects of Dryopteris crassirhizoma through the modulation of the NF-ĸB signaling pathway in an ovalbumin-induced allergic asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing AM103 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][3] By binding to FLAP, this compound blocks the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).[1][2][3] This targeted approach makes this compound a valuable tool for studying inflammatory and allergic responses.[1]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for this compound concentration depends on your specific experimental system. Based on published data, the in vitro potency of this compound varies:
-
Biochemical assays: The IC50 value of this compound for FLAP is reported to be 4.2 nM.
-
Cell-based assays: In human whole blood assays measuring LTB4 inhibition, the IC50 value is approximately 349-350 nM.
For initial experiments, we recommend performing a dose-response curve starting from a low nanomolar range (e.g., 1 nM) and extending to a low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How can I confirm that this compound is engaging with its target (FLAP) in my cells?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a protein upon ligand binding.[4][5] When this compound binds to FLAP, it increases the protein's resistance to heat-induced denaturation. By heating cell lysates treated with and without this compound at various temperatures and then quantifying the amount of soluble FLAP (e.g., via Western blot), you can observe a shift in the melting curve, indicating target engagement.
Q4: What are the expected downstream effects of this compound inhibition?
A4: By inhibiting FLAP, this compound will decrease the production of downstream leukotrienes. A primary and measurable downstream effect is the reduction of Leukotriene B4 (LTB4) levels. You can quantify LTB4 in your cell culture supernatant or other biological fluids using a commercially available LTB4 ELISA kit.[6][7][8][9]
Q5: Is this compound known to have off-target effects?
A5: While this compound is described as a selective FLAP inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize this risk. To control for potential off-target effects, consider including a structurally different FLAP inhibitor as a control in your experiments. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Data Presentation
Table 1: Reported Potency of this compound in Various Experimental Systems
| Assay Type | Species | System | Parameter | Value | Reference |
| Biochemical | - | FLAP binding | IC50 | 4.2 nM | MedchemExpress |
| Cell-based | Human | Whole blood LTB4 inhibition | IC50 | 349 nM | MedchemExpress |
| Cell-based | Human | Whole blood ionophore-stimulated LTB4 production | IC50 | 350 nM | MedchemExpress |
| Cell-based | Rat | Whole blood ionophore-stimulated LTB4 production | IC50 | 113 nM | MedchemExpress |
| Cell-based | Mouse | Whole blood ionophore-stimulated LTB4 production | IC50 | 117 nM | MedchemExpress |
| Ex vivo | Rat | Whole-blood calcium ionophore-induced LTB4 assay (oral admin.) | EC50 | ~60 nM | MedchemExpress |
| In vivo | Rat | Lung calcium ionophore challenge (LTB4 inhibition) | ED50 | 0.8 mg/kg | MedchemExpress |
| In vivo | Rat | Lung calcium ionophore challenge (CysLT inhibition) | ED50 | 1 mg/kg | MedchemExpress |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the inhibition of a downstream effector, such as LTB4 production.
Materials:
-
Cells capable of producing leukotrienes (e.g., human neutrophils, monocytes, or a relevant cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Stimulant for leukotriene production (e.g., calcium ionophore A23187)
-
96-well cell culture plates
-
LTB4 ELISA kit
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 µM down to 1 nM, with a vehicle control (DMSO) containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the stimulant (e.g., calcium ionophore A23187) to each well (except for unstimulated controls) to induce leukotriene production. Incubate for the optimal time for LTB4 production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatant using an LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is to assess whether the observed inhibitory effects of this compound are due to cytotoxicity. The MTT assay is a common method.
Materials:
-
Cells used in your primary assay
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as your primary assay.
-
Treatment: Treat the cells with the same concentrations of this compound used in your dose-response experiment, including a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for the same duration as your primary experiment.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A significant decrease in viability at concentrations that show inhibition in your primary assay suggests that the observed effect may be due to cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in IC50 values across experiments.
-
Possible Cause: Inconsistent cell passage number or health.
-
Solution: Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Variability in incubation times.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents where possible. Standardize all incubation times precisely.
-
Issue 2: No or weak inhibition observed at expected concentrations.
-
Possible Cause: Degraded this compound.
-
Solution: this compound should be stored as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause: Cell type is not responsive or does not express FLAP.
-
Solution: Confirm FLAP expression in your cell line using Western blot or qPCR. Choose a cell type known to produce leukotrienes.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the concentration of the stimulating agent and the stimulation time to ensure a robust signal window for inhibition.
-
Issue 3: Observed inhibition is suspected to be due to cytotoxicity.
-
Possible Cause: this compound is toxic to the cells at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) in parallel with your functional assay. If cytotoxicity is observed at concentrations that inhibit LTB4 production, the inhibitory effect may be an artifact of cell death.
-
-
Possible Cause: Off-target effects leading to cell death.
-
Solution: Use the lowest effective concentration of this compound. Consider testing a structurally unrelated FLAP inhibitor to see if it recapitulates the phenotype without causing cytotoxicity.
-
Visualizations
Caption: this compound inhibits the FLAP protein in the leukotriene synthesis pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. interchim.fr [interchim.fr]
- 7. cloud-clone.com [cloud-clone.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. content.abcam.com [content.abcam.com]
potential off-target effects of AM103
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AM103, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. The following resources are designed to address common questions and provide guidance for troubleshooting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an essential transfer protein that presents arachidonic acid to 5-lipoxygenase (5-LO), the enzyme responsible for initiating the biosynthesis of leukotrienes.[4][5] By inhibiting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, such as LTB4 and cysteinyl leukotrienes (CysLTs).[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound is characterized as a potent and selective FLAP inhibitor.[1][3] Preclinical data demonstrates high affinity for FLAP with an IC50 value of 4.2 nM in a purified enzyme assay.[1][3] In whole blood assays, it inhibits LTB4 production with IC50 values of 350 nM (human), 113 nM (rat), and 117 nM (mouse).[1][3]
Q3: Are there any known significant off-target interactions with cytochrome P450 (CYP) enzymes?
A3: this compound has been shown to have an excellent profile against the five most common CYP isoforms. The IC50 values are reported to be greater than 30 μM for CYP2D6 and greater than 50 μM for CYPs 3A4, 2C9, 2C19, and 1A2, suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes.[1][3]
Q4: What are the potential, less-characterized off-target effects of this compound?
A4: While specific broad-panel off-target screening data for this compound is not extensively published, potential off-target effects can be inferred from the general properties of FLAP inhibitors. As a class, these molecules are often lipophilic, which can lead to non-specific binding to other proteins and cell membranes.[6] This could potentially result in cellular effects unrelated to FLAP inhibition. Researchers should consider the possibility of such non-specific interactions when interpreting experimental data, especially at high concentrations of this compound.
Q5: Has this compound been evaluated in clinical trials?
A5: Yes, this compound has completed Phase I clinical trials in healthy volunteers. These studies have shown that this compound is safe and well-tolerated at doses up to 1,000 mg per day, with no evidence of significant side effects.[2][6][7] The trials also confirmed its pharmacodynamic effect of reducing leukotriene production in a dose-dependent manner.[2][6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with leukotriene inhibition. | Non-specific binding: Due to the lipophilic nature of many FLAP inhibitors, high concentrations of this compound may lead to off-target effects through non-specific interactions with other cellular proteins or membranes.[6] | 1. Dose-response experiment: Perform a careful dose-response study to determine the minimal effective concentration of this compound for FLAP inhibition in your system. 2. Use of negative controls: Include a structurally similar but inactive analog of this compound, if available, to differentiate specific from non-specific effects. 3. Orthogonal validation: Use a different FLAP inhibitor or an siRNA targeting FLAP to confirm that the observed phenotype is due to on-target inhibition. |
| Inconsistent results in different cell lines or tissues. | Differential expression of off-target proteins: The expression levels of potential off-target proteins may vary between different cell types, leading to variable responses. | 1. Target expression analysis: Confirm the expression of FLAP in your experimental system. 2. Off-target profiling: Consider performing proteomic or transcriptomic analysis to identify potential off-target proteins that are differentially expressed between the cell lines showing divergent responses. |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetic properties: The bioavailability, metabolism, and distribution of this compound in vivo can influence its effective concentration at the target site and potentially lead to the engagement of off-targets not observed in vitro. | 1. Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue of your animal model. 2. Metabolite activity profiling: Investigate whether any metabolites of this compound have different activity or off-target profiles. |
Quantitative Data Summary
| Target | Assay | Species | IC50 / EC50 / ED50 | Reference |
| FLAP | Purified Enzyme Assay | - | 4.2 nM (IC50) | [1][3] |
| LTB4 Production | Whole Blood Assay | Human | 350 nM (IC50) | [1][3] |
| LTB4 Production | Whole Blood Assay | Rat | 113 nM (IC50) | [1][3] |
| LTB4 Production | Whole Blood Assay | Mouse | 117 nM (IC50) | [1][3] |
| LTB4 Production | Ex vivo Whole Blood (oral dosing) | Rat | ~60 nM (EC50) | [1] |
| LTB4 Production | In vivo Lung Challenge | Rat | 0.8 mg/kg (ED50) | [1] |
| CysLT Production | In vivo Lung Challenge | Rat | 1 mg/kg (ED50) | [1] |
| CYP2D6 | In vitro Inhibition Assay | - | >30 µM (IC50) | [1][3] |
| CYP3A4 | In vitro Inhibition Assay | - | >50 µM (IC50) | [1][3] |
| CYP2C9 | In vitro Inhibition Assay | - | >50 µM (IC50) | [1][3] |
| CYP2C19 | In vitro Inhibition Assay | - | >50 µM (IC50) | [1][3] |
| CYP1A2 | In vitro Inhibition Assay | - | >50 µM (IC50) | [1][3] |
Experimental Protocols
Protocol 1: Kinome Profiling to Assess Off-Target Kinase Inhibition
This protocol provides a general workflow for assessing the interaction of this compound with a broad panel of kinases, a common approach for identifying potential off-target effects.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel (e.g., KINOMEscan™, Eurofins DiscoverX). A broad panel covering a significant portion of the human kinome is recommended for initial screening.
-
Binding Assay:
-
The core of the KINOMEscan™ technology is a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site.
-
This compound is added to the reaction at a specified concentration (e.g., 1 µM or 10 µM).
-
If this compound binds to the kinase, it will displace the DNA-tagged ligand.
-
The amount of displaced ligand is quantified using qPCR.
-
-
Data Analysis:
-
Results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of this compound to the kinase.
-
Hits are identified based on a pre-defined threshold (e.g., % Ctrl < 10 or a selectivity score).
-
For confirmed hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).
-
Protocol 2: CYP450 Inhibition Assay
This protocol describes a general method to evaluate the inhibitory potential of this compound on major cytochrome P450 isoforms.
-
Reagents and Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
A panel of CYP isoform-specific probe substrates and their corresponding metabolites.
-
NADPH regenerating system.
-
This compound and positive control inhibitors for each CYP isoform.
-
-
Incubation:
-
Pre-incubate HLMs or recombinant enzymes with a range of this compound concentrations in a multi-well plate.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]
how to improve the bioavailability of AM103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM103. Our goal is to help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, which are implicated in various inflammatory diseases, particularly respiratory conditions like asthma.
Q2: How can I improve the bioavailability of this compound?
A2: Published preclinical data suggests that this compound has high oral bioavailability. One study reported an oral bioavailability of 64% in dogs.[1] Therefore, enhancing the bioavailability of this compound may not be necessary. If you are observing lower than expected efficacy in your in vivo experiments, it may be due to other factors such as formulation, animal model specific differences, or analytical methods. We recommend reviewing your experimental setup. However, for compounds with genuinely poor bioavailability, various enhancement strategies can be employed. Please refer to the "General Strategies for Improving Bioavailability" section for more information.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 200 mg/mL in DMSO with the aid of ultrasonication.[1] For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a suitable vehicle.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected in vivo efficacy. | Formulation Issues: The drug may not be fully dissolved or may be precipitating out of the vehicle upon administration. | - Ensure the drug is fully dissolved in the vehicle. The use of co-solvents or surfactants may be necessary. - Prepare fresh formulations for each experiment. - Visually inspect the formulation for any precipitation before administration. |
| Animal Model Differences: Bioavailability can vary between species.[2][3][4] Data showing high bioavailability in dogs may not directly translate to other species like mice or rats. | - Conduct a pilot pharmacokinetic study in your chosen animal model to determine the actual bioavailability. - Adjust the dosage based on the pharmacokinetic data from your specific animal model. | |
| Analytical Method Inaccuracy: The method used to quantify this compound in plasma or tissue may not be sensitive or accurate enough. | - Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and sensitivity. - Use an appropriate internal standard for quantification. - Refer to the "Experimental Protocols" section for a general method for plasma sample analysis. | |
| Inconsistent results between experiments. | Variability in Drug Administration: Inconsistent oral gavage technique can lead to variability in drug absorption. | - Ensure all personnel are properly trained in oral gavage techniques. - Administer a consistent volume of the drug formulation based on the animal's body weight. |
| Fasting State of Animals: The presence or absence of food in the gastrointestinal tract can affect drug absorption. | - Standardize the fasting period for all animals before drug administration. Typically, an overnight fast is recommended for bioavailability studies. |
General Strategies for Improving Bioavailability of Poorly Soluble Compounds
For researchers working with other compounds that have established low bioavailability, the following strategies can be considered.
| Strategy | Description | Reported Bioavailability Improvement (Example) |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution. | For danazol, micronization increased the relative bioavailability by 82% compared to the conventional formulation. |
| Salt Formation | Converting the drug into a salt form with higher aqueous solubility. | The bioavailability of albendazole was significantly increased when administered as a salt compared to the free base. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state. | A solid dispersion of itraconazole with HPMC showed a 5-fold increase in oral bioavailability compared to the crystalline drug. |
| Lipid-Based Formulations | Formulating the drug in lipids, oils, or surfactants to enhance solubilization and absorption via the lymphatic pathway. | The oral bioavailability of cyclosporine A was increased from 2.3% to 21.3% when formulated in a self-emulsifying drug delivery system (SEDDS). |
| Nanotechnology | Utilizing nanoparticles, nanoemulsions, or nanosuspensions to improve solubility and absorption. | A nanosuspension of aprepitant resulted in a 2-fold increase in oral bioavailability compared to a micronized suspension. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study
Objective: To determine the absolute oral bioavailability of a compound in a specific animal model.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Groups:
-
Group 1: Intravenous (IV) administration.
-
Group 2: Oral (PO) administration.
-
-
Dosing:
-
IV group: Administer a known dose of the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle via the tail vein.
-
PO group: Administer a known dose of the compound (e.g., 10 mg/kg) dissolved or suspended in a suitable vehicle via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both IV and PO groups.
-
Calculate the absolute bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Plasma Sample Analysis by LC-MS/MS (General Method)
Objective: To quantify the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Visualizations
Caption: Signaling pathway of the 5-lipoxygenase (5-LO) cascade and the inhibitory action of this compound on FLAP.
Caption: Experimental workflow for determining the in vivo bioavailability of a compound.
References
- 1. glpbio.com [glpbio.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing AM103 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with AM103, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its low solubility in aqueous solutions at neutral pH. This can lead to precipitation of the compound when preparing working solutions in cell culture media or physiological buffers, resulting in inaccurate experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has been reported to be soluble in DMSO at a concentration of 200 mg/mL (316.58 mM) with the aid of ultrasonication.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[1][2][3]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during the preparation of working solutions for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | Low aqueous solubility of this compound. | 1. Decrease the final concentration of this compound: The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous medium. Try using a lower final concentration in your assay.2. Optimize the dilution method: Instead of adding the this compound stock solution directly to the full volume of aqueous medium, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix well, and then bring it up to the final volume.3. Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. |
| Cloudiness or visible particles in the working solution over time. | Compound instability or delayed precipitation. | 1. Prepare fresh working solutions: Prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.2. Vortex or sonicate briefly: After dilution, briefly vortex or sonicate the working solution to ensure it is well-mixed and to help dissolve any small aggregates. Be cautious with sonication as it can degrade some compounds. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. | 1. Visually inspect solutions: Before adding the working solution to your cells or assay, carefully inspect it for any signs of precipitation. If precipitation is observed, do not use the solution.2. Filter the final working solution: If you suspect microprecipitates, you can filter the final working solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of the dissolved compound if it adsorbs to the filter membrane. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a recommended procedure for diluting the this compound DMSO stock solution into an aqueous cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
Important: To minimize precipitation, add the this compound stock solution to the medium while gently vortexing.
-
For very low final concentrations, a two-step dilution may be necessary. First, prepare an intermediate dilution in cell culture medium, and then perform the final dilution.
-
-
Visually inspect the final working solution for any signs of precipitation. The solution should be clear.
-
Use the freshly prepared working solution immediately in your cell-based assay.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (316.58 mM) | Requires ultrasonication for complete dissolution. |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Poorly soluble | Prone to precipitation, especially at higher concentrations and neutral pH. |
Visualizations
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound stock and working solutions.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. In vitro toxicological evaluation of cigarette smoke particulate matter: effect of dimethyl sulfoxide (DMSO) as solvent. | CORESTA [coresta.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Working with FLAP Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Lipoxygenase-Activating Protein (FLAP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with FLAP inhibitors?
A1: Researchers often face challenges related to the physicochemical properties and biological activity of FLAP inhibitors. The most common issues include:
-
Poor Solubility: Many FLAP inhibitors are lipophilic, leading to difficulties in dissolving them in aqueous buffers for in vitro and cell-based assays.
-
Reduced Potency in Cellular vs. Biochemical Assays: Inhibitors may show high potency in biochemical (e.g., binding) assays but appear less effective in cellular assays. This discrepancy can be due to poor cell permeability, high protein binding in cell culture media, or rapid metabolism by the cells.
-
Off-Target Effects: While designed to be specific for FLAP, some inhibitors can interact with other proteins, leading to unexpected biological effects. For instance, the commonly used inhibitor MK-886 has been reported to interact with PPARα and cyclooxygenases (COX-1 and COX-2).[1]
-
Variability in Cellular Responses: The inhibitory effect can vary between different cell types and experimental conditions, such as the type and concentration of stimulus used to induce leukotriene synthesis.
Q2: My FLAP inhibitor has low solubility. What solvents and formulation strategies can I use?
A2: Due to their lipophilic nature, many FLAP inhibitors require organic solvents for initial stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used to prepare concentrated stock solutions.[2][3] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[2]
-
Solubility of Common FLAP Inhibitors:
-
MK-886: Soluble in DMSO and ethanol.
-
Quiflapon (MK-591): Soluble in DMSO.
-
AZD5718: Soluble in DMSO.
-
-
Formulation Strategies for In Vivo Studies: For animal studies, formulation strategies are often necessary to improve bioavailability. These can include the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or the use of co-solvents and surfactants.
Q3: I'm observing a significant drop in potency when moving from a binding assay to a cellular leukotriene release assay. What could be the reason?
A3: This is a common observation and can be attributed to several factors:
-
High Protein Binding: FLAP inhibitors can bind avidly to proteins present in cell culture medium, such as albumin, reducing the free concentration of the inhibitor available to interact with the cells.
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its target, FLAP, which is located on the nuclear envelope.[4][5]
-
Cellular Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolism: The cells may metabolize the inhibitor into a less active form.
To investigate this, you can try performing the cellular assay in a serum-free or low-serum medium (for short-term experiments) to reduce protein binding, or use cell lines with known differences in efflux pump expression.
Troubleshooting Guides
Cellular Leukotriene Release Assay
This assay measures the ability of a FLAP inhibitor to block the production and release of leukotrienes (e.g., LTB4, LTC4) from cells upon stimulation.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background/spontaneous leukotriene release | Cell stress or over-stimulation. | - Handle cells gently during plating and washing.- Optimize the concentration of the stimulating agent (e.g., calcium ionophore A23187).- Reduce the incubation time with the stimulus. |
| Low or no leukotriene release upon stimulation | - Inactive stimulating agent.- Low cell viability.- Insufficient expression of the 5-LO/FLAP pathway in the chosen cell line. | - Use a fresh batch of the stimulating agent.- Check cell viability before and after the experiment.- Use a positive control cell line known to produce leukotrienes (e.g., human neutrophils, HL-60 cells). |
| Inconsistent or variable inhibitor potency (IC50) | - Inconsistent cell density.- Variability in inhibitor stock solution preparation.- Differences in incubation times. | - Ensure a consistent number of cells are seeded in each well.- Prepare fresh dilutions of the inhibitor for each experiment.- Standardize all incubation times. |
FLAP Radioligand Binding Assay
This assay measures the affinity of a test compound for FLAP by competing with a radiolabeled ligand.
Common Problems and Solutions:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High non-specific binding | - Radioligand is binding to non-FLAP sites on the cell membranes or filter.- Inadequate washing. | - Decrease the concentration of the radioligand.- Increase the concentration of the unlabeled competitor used to define non-specific binding.- Optimize the number and duration of washes.[6] |
| Low specific binding | - Low expression of FLAP in the membrane preparation.- Degraded radioligand.- Incorrect assay buffer composition. | - Use a cell line known to express high levels of FLAP.- Use a fresh batch of radioligand.- Ensure the pH and ionic strength of the assay buffer are optimal. |
| High variability between replicates | - Inconsistent pipetting.- Uneven membrane preparation. | - Use calibrated pipettes and ensure proper mixing.- Thoroughly homogenize the membrane preparation before aliquoting. |
Quantitative Data for Common FLAP Inhibitors
The following table summarizes the inhibitory potency of several commonly used FLAP inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| MK-886 | FLAP | FLAP Binding | IC50: 30 nM | |
| Leukotriene Biosynthesis (intact leukocytes) | Cellular Assay | IC50: 3 nM | ||
| Quiflapon (MK-591) | FLAP | FLAP Binding Assay | IC50: 1.6 nM | |
| Leukotriene Biosynthesis (human PMNLs) | Cellular Assay | IC50: 3.1 nM | [7] | |
| AZD5718 | FLAP | FLAP Binding | Binding IC50: 6.3 nM | |
| LTB4 Formation (ionophore-stimulated) | Cellular Assay | IC50: 20 nM |
Experimental Protocols
Cellular Leukotriene Release Assay Protocol
This protocol provides a general framework for measuring leukotriene release from cultured cells.
-
Cell Culture: Plate cells (e.g., human neutrophils or differentiated HL-60 cells) in a suitable multi-well plate and culture overnight.
-
Inhibitor Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Add the FLAP inhibitor at various concentrations and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a stimulating agent such as calcium ionophore A23187 to induce leukotriene synthesis. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant, which contains the released leukotrienes.
-
Leukotriene Quantification: Measure the concentration of leukotrienes (e.g., LTB4 or cysteinyl-leukotrienes) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the leukotriene concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
FLAP Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a compound for FLAP.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing FLAP. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]MK-886), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value.
Signaling Pathways and Experimental Workflows
FLAP Signaling Pathway
The 5-lipoxygenase (5-LO) pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by cytosolic phospholipase A2 (cPLA2).[8][9][10] FLAP, an integral membrane protein in the nuclear envelope, is essential for the subsequent steps.[4][5] It is thought to bind AA and present it to 5-LO, which then catalyzes the conversion of AA to leukotriene A4 (LTA4).[8] LTA4 is a precursor for the synthesis of other leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[8][11] FLAP inhibitors block this pathway by binding to FLAP and preventing the transfer of AA to 5-LO.[4]
References
- 1. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 4. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. MK591 (Quiflapon), a 5-lipoxygenase inhibitor, kills pancreatic cancer cells via downregulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl Peptide Receptor 2-Dependent cPLA2 and 5-LOX Activation Requires a Functional NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
refining AM103 treatment protocols for chronic inflammation models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AM103 in chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By binding to FLAP, this compound inhibits the synthesis of pro-inflammatory leukotrienes, which are lipid mediators heavily implicated in the pathophysiology of chronic inflammatory diseases such as asthma.[1][2] This action targets an early stage in the leukotriene pathway, potentially inhibiting a broader spectrum of leukotrienes compared to leukotriene receptor antagonists.[1]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated efficacy in both acute and chronic animal models of inflammation.[2] Specifically, in a model of chronic lung inflammation using ovalbumin-primed and challenged BALB/c mice, this compound was shown to reduce concentrations of eosinophil peroxidase, cysteinyl leukotrienes (CysLTs), and interleukin-5 in bronchoalveolar lavage fluid.[2] It has also been effective in an acute peritonitis model induced by zymosan injection, where it inhibited LTB4, CysLT, and plasma protein extravasation.[2]
Q3: What is the recommended solvent for in vivo administration of this compound?
The available literature does not specify a definitive solvent for in vivo administration. For preclinical studies, it is crucial to establish a vehicle that ensures the solubility and stability of this compound without exhibiting inflammatory effects itself. Common vehicles for similar compounds include solutions of DMSO, polyethylene glycol (PEG), or Tween 80 in saline. It is highly recommended to perform vehicle control studies to ensure the chosen solvent does not impact the experimental outcomes.
Q4: What are the expected pharmacokinetic properties of this compound?
In a rat ex vivo whole-blood assay, orally administered this compound at 1 mg/kg showed over 50% inhibition of LTB4 for up to 6 hours, with a calculated EC50 of approximately 60 nM.[2] In an in vivo rat lung challenge model, the EC50 derived from plasma this compound was approximately 330 nM for the inhibition of both LTB4 and CysLT.[2] Phase I clinical trials in healthy volunteers showed that after single oral doses (50–1,000 mg), the maximum concentration (Cmax) and area under the curve (AUC) in plasma increased in a dose-dependent manner.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in inflammatory markers between subjects. | Inconsistent induction of inflammation. | Refine the inflammation induction protocol. Ensure consistent dosage and administration of the inflammatory agent (e.g., ovalbumin, zymosan). Standardize animal age, weight, and housing conditions. |
| Improper handling and storage of this compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. | |
| This compound appears to have low efficacy in the chronic model. | Suboptimal dosage or treatment frequency. | Perform a dose-response study to determine the optimal concentration of this compound for your specific model. Consider adjusting the frequency of administration based on the pharmacokinetic profile of the compound. |
| Poor bioavailability. | Ensure the route of administration is appropriate for the compound and the model. If using oral gavage, check for proper administration technique. Consider alternative formulations to improve solubility and absorption. | |
| Vehicle control group shows unexpected inflammatory response. | The vehicle itself is inducing an inflammatory reaction. | Test different biocompatible solvents (e.g., various concentrations of PEG, Tween 80 in saline). Run a pilot study with the vehicle alone to confirm its inertness in your model. |
| Difficulty dissolving this compound for administration. | Compound has low solubility in the chosen vehicle. | Try sonicating the solution or gently warming it. Consider using a different solvent system. For in vitro studies, DMSO is often used, but for in vivo work, it should be diluted to non-toxic levels. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various experimental models.
| Model | Species | Key Parameters Measured | Dosage/Concentration | Results | Reference |
| Rat ex vivo whole-blood assay | Rat | LTB4 inhibition | 1 mg/kg (oral) | >50% inhibition for up to 6 hours (EC50 ~60 nM) | [2] |
| Rat in vivo lung challenge | Rat | LTB4 and CysLT production | ED50 of 0.8 mg/kg and 1 mg/kg respectively | EC50 from plasma ~330 nM for both LTB4 and CysLT inhibition | [2] |
| Zymosan-induced peritonitis | Mouse | LTB4, CysLT, plasma protein extravasation | Dose-dependent | Dose-dependent inhibition observed | [2] |
| Ovalbumin-induced chronic lung inflammation | Mouse (BALB/c) | Eosinophil peroxidase, CysLTs, IL-5 in BAL fluid | Not specified | Reduction in measured inflammatory markers | [2] |
| Phase I Clinical Trial | Human | LTB4 and LTE4 reduction | 50-1,000 mg/day | Dose-dependent and statistically significant reduction | [4] |
Experimental Protocols
Ovalbumin-Induced Chronic Lung Inflammation Model in BALB/c Mice
This protocol is a generalized procedure and may require optimization for specific experimental goals.
1. Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
2. Challenge:
-
From day 21 to day 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
3. This compound Treatment:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (e.g., via oral gavage or i.p. injection) at the predetermined optimal dose.
-
Start treatment one hour before each OVA challenge and continue daily throughout the challenge period.
-
A vehicle control group receiving only the vehicle should be included.
4. Endpoint Analysis (Day 28):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of PBS.
-
Centrifuge the BAL fluid and collect the supernatant for analysis of CysLTs and IL-5 by ELISA.
-
Lyse the cell pellet to measure eosinophil peroxidase activity.
-
The lungs can be collected for histological analysis.
Visualizations
Caption: Mechanism of action of this compound in the leukotriene pathway.
Caption: Workflow for the ovalbumin-induced chronic lung inflammation model.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]
Technical Support Center: Minimizing Variability in AM103-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability in your AM103-based assays. This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes.[1] Ensuring the reliability and reproducibility of assays involving this compound is critical for accurate assessment of its biological activity.
This guide is structured to directly address common issues encountered during experimental workflows, from initial cell culture to final data analysis.
I. Understanding the this compound Signaling Pathway
This compound targets the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of leukotrienes, a class of inflammatory mediators.[1][2] this compound does not directly inhibit the 5-LO enzyme but instead binds to FLAP, preventing the transfer of arachidonic acid to 5-LO, which is an essential step for leukotriene synthesis.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that can lead to variability in this compound assays. The primary method for assessing this compound activity is the quantification of downstream leukotrienes, such as Leukotriene B4 (LTB4) or Leukotriene C4 (LTC4), typically via ELISA or chromatography (HPLC/LC-MS).
General Assay Variability
Q1: My results for this compound inhibition are inconsistent between experiments. What are the general causes of variability?
A1: Inconsistency in cell-based assays can stem from several sources. Key factors to consider are:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.[3] It is crucial to use cells within a consistent passage range and to seed them at a uniform density.
-
Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, and repeated freeze-thaw cycles can degrade critical components of your assay.
-
Pipetting and Technique: Small errors in pipetting volumes can lead to significant differences in results, especially when working with potent compounds like this compound.
-
Incubation Times and Temperatures: Deviations in incubation periods or temperature fluctuations can affect enzyme kinetics and cellular processes.[3]
-
Plate Effects: "Edge effects," where wells on the perimeter of a microplate behave differently, are a common source of variability.[3]
Leukotriene Quantification (ELISA-Based Assays)
Q2: I'm using an LTB4 ELISA kit to measure this compound activity, but I'm seeing high variability between my replicate wells. What could be the cause?
A2: High variability in ELISA replicates is a frequent issue. Here are some common causes and solutions:
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to high and variable background signals.[4] Ensure thorough washing and complete removal of wash buffer after each step.
-
Pipetting Inaccuracy: Small inconsistencies in adding antibodies, samples, or substrate can cause significant well-to-well variation.[5] Use calibrated pipettes and be consistent with your technique.
-
Improper Reagent Mixing: Ensure all reagents, including standards and samples, are thoroughly mixed before being added to the plate.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variable reaction rates. Avoid stacking plates in the incubator.[6]
-
Edge Effects: To mitigate edge effects, consider not using the outer wells of the plate for samples and standards. Instead, fill them with buffer or media.
Q3: My LTB4 ELISA has a high background signal, which is masking the inhibitory effect of this compound. How can I reduce the background?
A3: A high background can obscure your results. Consider the following troubleshooting steps:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies. Ensure you are using the recommended blocking buffer and incubating for the full duration.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Try titrating your antibodies to find the optimal concentration.
-
Contaminated Reagents: Buffers or substrate solutions can become contaminated over time. Prepare fresh reagents and use sterile techniques.
-
Substrate Incubation Time: Over-incubation with the substrate can lead to a high background. Reduce the incubation time or read the plate sooner.
Sample Preparation and Handling
Q4: How should I prepare and store my cell supernatants for leukotriene measurement?
A4: Proper sample handling is critical for accurate leukotriene quantification, as they can be unstable.
-
Immediate Processing: Whenever possible, process samples immediately after collection.[7]
-
Cold Storage: If immediate processing is not possible, keep samples on ice and centrifuge at 4°C to pellet cells and debris.
-
Long-Term Storage: For long-term storage, snap-freeze the supernatants in liquid nitrogen and store them at -80°C.[7] Avoid repeated freeze-thaw cycles, as this can degrade leukotrienes.
-
Use of Inhibitors: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your samples to prevent oxidative degradation of leukotrienes.
III. Data Presentation: Expected Variability in this compound Assays
The following tables summarize typical data from cell-based assays measuring the inhibition of LTB4 production by this compound. These tables are intended to provide a benchmark for expected assay performance and variability.
Table 1: Example this compound Dose-Response Data in a Cellular LTB4 Assay
| This compound Concentration (nM) | % Inhibition (Mean) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| 0 (Vehicle) | 0 | 5.2 | - |
| 1 | 15.3 | 4.8 | 31.4% |
| 10 | 48.7 | 6.1 | 12.5% |
| 100 | 85.2 | 4.5 | 5.3% |
| 1000 | 98.1 | 2.3 | 2.3% |
Data are representative and compiled from typical experimental outcomes. Actual results may vary.
Table 2: Key Performance Indicators for an Optimized LTB4 ELISA
| Parameter | Target Value | Common Range of Variation |
| Intra-assay Precision (CV%) | < 10% | 5-15% |
| Inter-assay Precision (CV%) | < 15% | 10-20% |
| IC50 of this compound (nM) | ~5-20 nM | Varies with cell type and assay conditions |
| Z'-factor | > 0.5 | 0.4 - 0.8 |
IV. Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to determine the IC50 of this compound by measuring its inhibition of LTB4 production.
Protocol: Determination of this compound IC50 in a Cell-Based LTB4 Assay
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human monocytic cell line like U937 or primary neutrophils) in the recommended growth medium.
-
Ensure cells are in the logarithmic growth phase and maintain a consistent passage number for all experiments.
-
Harvest cells and perform a cell count. Adjust the cell density to the optimized concentration (typically 1-2 x 10^6 cells/mL).
-
Seed the cells into a 96-well plate at the optimized density.[8]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Add the diluted this compound or vehicle (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the cells with this compound for the optimized time (e.g., 30 minutes) at 37°C in a CO2 incubator.
3. Cell Stimulation:
-
Prepare a stock solution of a calcium ionophore (e.g., A23187) to stimulate leukotriene production.
-
Add the calcium ionophore to each well to a final concentration that elicits a robust but sub-maximal LTB4 release (e.g., 1-5 µM).
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
4. Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until ready for LTB4 quantification.
5. LTB4 Quantification (ELISA):
-
Use a commercial LTB4 ELISA kit and follow the manufacturer's instructions.[5][7][9][10][11]
-
Briefly, add standards and samples (diluted if necessary) to the antibody-coated plate.
-
Add the HRP-conjugated LTB4 and incubate.
-
Wash the plate thoroughly.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the recommended wavelength.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the LTB4 concentration in each sample from the standard curve.
-
Determine the percent inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
V. Logical Troubleshooting Flowchart
If you are experiencing high variability in your this compound assays, use the following flowchart to diagnose the potential source of the problem.
References
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. novateinbio.com [novateinbio.com]
- 5. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 6. scispace.com [scispace.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. researchgate.net [researchgate.net]
- 9. file.elabscience.com [file.elabscience.com]
- 10. k-assay.com [k-assay.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Therapeutic Efficacy of AM103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM103, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. The information provided herein is intended to facilitate experimental troubleshooting, offer insights into enhancing therapeutic efficacy, and provide detailed experimental protocols. While the clinical development of this compound was discontinued, this compound remains a valuable tool for preclinical research into inflammatory pathways. The closely related compound, AM803 (GSK2190915), progressed further in clinical trials, and much of the information regarding the challenges and methodologies associated with FLAP inhibitors is applicable to both.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions. By binding to FLAP, this compound prevents the synthesis of leukotrienes, thereby reducing inflammation.
Q2: What is the development status of this compound?
A2: this compound was initially developed by Amira Pharmaceuticals and later licensed to GlaxoSmithKline (GSK). It underwent Phase I and entered Phase II clinical trials for respiratory disorders. However, its development was discontinued. A structurally related compound, AM803 (also known as GSK2190915 or fiboflapon), appeared to be the successor compound that progressed further in clinical development.
Q3: What are the known therapeutic targets of this compound?
A3: The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP). By inhibiting FLAP, this compound effectively blocks the entire leukotriene biosynthetic pathway, reducing the production of both leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). This makes it a target for inflammatory diseases such as asthma, allergic rhinitis, and potentially cardiovascular disease.
Q4: What are the main challenges when working with this compound and other FLAP inhibitors?
A4: A significant challenge with many FLAP inhibitors, including likely this compound, is their lipophilic nature. This can lead to high levels of non-specific binding to plasma proteins and cell membranes. This phenomenon can result in a significant loss of potency when transitioning from simple in vitro assays (e.g., purified enzyme) to more complex systems like whole blood assays or in vivo models. This can manifest as poor bioavailability and a discrepancy between in vitro and in vivo efficacy.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potency in cell-based assays compared to biochemical assays. | High non-specific binding of the lipophilic this compound to serum proteins in the cell culture media. | - Reduce Serum Concentration: If possible, perform assays in media with a lower serum concentration or in serum-free media. Note that this may affect cell health. - Use Purified Environments: Compare potency in assays with purified enzymes or membrane preparations versus whole-cell systems to quantify the impact of the cellular environment. - Consider a "Free" Concentration: When reporting potency, consider calculating the free concentration of this compound after accounting for protein binding. |
| Poor in vivo efficacy despite good in vitro potency. | - Poor aqueous solubility leading to low absorption after oral administration. - High plasma protein binding limiting the amount of free drug available to reach the target tissue. - Rapid metabolism. | - Formulation Optimization: For in vivo studies, consider formulating this compound in a vehicle designed to enhance the solubility and absorption of lipophilic compounds, such as a lipid-based formulation. - Alternative Routes of Administration: If oral bioavailability is a major hurdle, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure. - Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the plasma concentration, half-life, and bioavailability of this compound in your animal model. This will help to correlate exposure with pharmacodynamic effects. |
| Variability in leukotriene measurement results. | - Instability of leukotrienes in biological samples. - Issues with the sample preparation or assay procedure. | - Sample Handling: Ensure rapid processing of biological samples (e.g., plasma, BALF) and store them at -80°C |
Validation & Comparative
Comparative Analysis of AM103 and Other FLAP Inhibitors for Leukotriene Synthesis Blockade
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Inhibitory Effect of AM103 on 5-Lipoxygenase-Activating Protein (FLAP)
This guide provides a comprehensive comparison of the 5-lipoxygenase-activating protein (FLAP) inhibitor this compound with other notable alternatives. The objective is to offer a clear, data-driven resource for researchers validating the inhibitory effects of these compounds on the leukotriene synthesis pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.
Introduction to FLAP Inhibition
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid. FLAP acts as a crucial transfer protein in this process.[3] Therefore, inhibiting FLAP presents a key therapeutic strategy for blocking the production of all leukotrienes, including both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).[4][5]
This compound is a novel and selective FLAP inhibitor that has been investigated for its potential in treating respiratory diseases.[2] This guide compares its in vitro and in vivo efficacy with other well-characterized FLAP inhibitors: AM803 (GSK2190915), MK-886, BAY-X 1005, and AZD5718.
Quantitative Comparison of FLAP Inhibitors
The following tables summarize the inhibitory potency of this compound and its alternatives in various key assays. This data allows for a direct comparison of their efficacy in binding to FLAP and inhibiting the downstream production of LTB4.
Table 1: In Vitro Inhibitory Potency of FLAP Inhibitors
| Compound | FLAP Binding IC50 (nM) | Human Whole Blood LTB4 Inhibition IC50 (nM) |
| This compound | 4.2[6] | 349[6] |
| AM803 (GSK2190915) | 2.9[1] | 76[1] |
| MK-886 | 30[7] | 1100[7] |
| BAY-X 1005 | Not explicitly found | 220 (in isolated human PMNLs)[8] |
| AZD5718 | 6.3[9] | 39[9] |
Table 2: In Vivo and Ex Vivo Efficacy of FLAP Inhibitors
| Compound | Species | Assay | Efficacy |
| This compound | Rat | Ex vivo whole-blood LTB4 inhibition (1 mg/kg, p.o.) | EC50 of ~60 nM[6] |
| AM803 (GSK2190915) | Rat | Ex vivo whole-blood LTB4 inhibition (1 mg/kg, p.o.) | >90% inhibition for up to 12 h, EC50 of ~7 nM[10] |
| MK-886 | Mouse | Atherosclerosis model (4 µ g/100mg body weight/day) | Significant reduction in lesion area[7] |
| BAY-X 1005 | Rat | Ex vivo whole blood LTB4 inhibition | ED50 of 11.8 mg/kg p.o.[11] |
| AZD5718 | Dog | Ex vivo LTB4 production (0.9 mg/kg, p.o.) | >90% suppression[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of FLAP inhibitors. Below are summarized protocols for key experiments based on published literature.
FLAP Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the FLAP protein. It typically involves a competitive binding format using a radiolabeled FLAP ligand.
Objective: To measure the binding affinity (Ki) of test compounds to FLAP.
Materials:
-
Cell membranes expressing FLAP (e.g., from human polymorphonuclear leukocytes (PMNs) or HL-60 cells)
-
Radioligand (e.g., [3H]-MK-886)
-
Test compounds (e.g., this compound and comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filter-Mate Harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells expressing FLAP.[5]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[5]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[5]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[5]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Human Whole Blood LTB4 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant environment.
Objective: To determine the potency of test compounds in inhibiting LTB4 synthesis in human whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes.
-
Calcium ionophore A23187 (stimulant).
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for LTB4 measurement.
-
Centrifuge.
Procedure:
-
Blood Collection: Draw fresh venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).[13]
-
Pre-incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes to 5 hours) at 37°C.[1]
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a further period (e.g., 30 minutes) at 37°C.[13]
-
Termination and Sample Preparation: Stop the reaction by placing the samples on ice and then centrifuge to separate the plasma.[13]
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated LTB4 ELISA kit according to the manufacturer's instructions.[14]
-
Data Analysis: Plot the percentage inhibition of LTB4 production against the concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate the leukotriene synthesis pathway and a typical experimental workflow for evaluating FLAP inhibitors.
References
- 1. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
A Comparative Analysis of AM103 and Other FLAP Inhibitors for Inflammation Research
For Immediate Release
San Diego, CA – In the landscape of inflammatory disease research, the 5-lipoxygenase-activating protein (FLAP) has emerged as a critical target for therapeutic intervention. This guide provides a detailed comparison of AM103, a potent FLAP inhibitor, with other notable inhibitors such as AM803 (also known as GSK2190915), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to FLAP and its Role in Inflammation
5-Lipoxygenase-activating protein (FLAP) is a key intracellular protein involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] By binding to arachidonic acid and presenting it to 5-lipoxygenase, FLAP initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). These molecules are implicated in the pathophysiology of numerous inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[3] Inhibiting FLAP offers a targeted approach to reducing the production of all leukotriene classes, making FLAP inhibitors a promising area of drug development.[1][2]
Performance Comparison of FLAP Inhibitors
The following table summarizes the in vitro and in vivo potency of this compound, AM803, and other well-characterized FLAP inhibitors. The data highlights the comparative efficacy of these compounds in inhibiting FLAP binding and subsequent leukotriene production.
| Inhibitor | Target | Assay Type | IC50 / Potency | Organism | Reference |
| This compound | FLAP | FLAP Inhibition | 4.2 nM | Not Specified | [4] |
| LTB4 Production | Human Whole Blood | 349 nM | Human | [5] | |
| AM803 (GSK2190915) | FLAP | FLAP Binding | 2.9 nM | Not Specified | [3][6] |
| LTB4 Production | Human Whole Blood (5 hr incubation) | 76 nM | Human | [3][6] | |
| MK-886 | FLAP | FLAP Inhibition | 30 nM | Not Specified | [1] |
| MK-591 | FLAP | FLAP Binding | 1.6 nM | Not Specified | [4] |
| AZD5718 | FLAP | FLAP Binding | 6.3 nM | Not Specified | [1] |
| BI 665915 | FLAP | FLAP Binding | 1.7 nM | Not Specified | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of this compound/AM803 on FLAP.
Caption: Workflows for key in vitro and in vivo assays used to evaluate FLAP inhibitors.
Detailed Experimental Protocols
Human Whole Blood LTB4 Inhibition Assay
This in vitro assay is crucial for determining the potency of FLAP inhibitors in a physiologically relevant human system.
Objective: To measure the concentration-dependent inhibition of LTB4 production by a test compound in human whole blood stimulated with a calcium ionophore.
Materials:
-
Freshly collected human whole blood (heparinized)
-
Test compounds (e.g., this compound, AM803) dissolved in a suitable vehicle (e.g., DMSO)
-
Calcium ionophore A23187 stock solution
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for LTB4 quantification
-
Centrifuge, incubator, and microplate reader
Procedure:
-
Blood Collection: Collect whole blood from healthy human volunteers into tubes containing heparin as an anticoagulant.
-
Compound Pre-incubation: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of the test compound or vehicle control to the blood samples. Incubate for a specified period (e.g., 15 minutes to 5 hours) at 37°C to allow for compound binding to its target.[3]
-
Stimulation: Initiate leukotriene synthesis by adding a final concentration of calcium ionophore A23187 (e.g., 10 µM) to the blood samples.[7] Incubate at 37°C for a defined time (e.g., 30 minutes).[7]
-
Reaction Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.
-
LTB4 Quantification: Analyze the LTB4 concentration in the plasma supernatant using a validated LTB4 EIA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce LTB4 production by 50%.
Zymosan-Induced Peritonitis in Rodents
This in vivo model is used to assess the anti-inflammatory efficacy of FLAP inhibitors in a live animal model of acute inflammation.
Objective: To evaluate the ability of a test compound to reduce zymosan-induced leukocyte infiltration and leukotriene production in the peritoneal cavity of rodents.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
Test compounds (e.g., this compound, AM803) formulated for oral administration
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Anesthesia
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
Hemocytometer or automated cell counter
-
ELISA or other assay kits for leukotriene quantification
Procedure:
-
Compound Administration: Administer the test compound or vehicle control to the rodents via oral gavage at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject a sterile suspension of zymosan A (e.g., 1 mg/mouse) intraperitoneally (i.p.) to induce an inflammatory response.[8]
-
Inflammatory Response Period: House the animals for a specific period (e.g., 4 hours) to allow for the development of the inflammatory response, characterized by leukocyte influx and mediator production.[9]
-
Peritoneal Lavage: Euthanize the animals and collect the peritoneal exudate by lavaging the peritoneal cavity with a fixed volume of cold lavage buffer.
-
Cellular Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter. Differential cell counts can be performed on cytospin preparations to quantify neutrophils, macrophages, etc.
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for the concentration of LTB4 and other inflammatory mediators using specific ELISA kits.
-
Data Analysis: Compare the leukocyte counts and mediator levels in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy of the FLAP inhibitor.
Conclusion
The data presented in this guide demonstrates that both this compound and AM803 are potent inhibitors of FLAP. Notably, AM803 (GSK2190915) exhibits greater potency in the human whole blood LTB4 inhibition assay compared to this compound, suggesting it may be a more effective inhibitor of leukotriene synthesis in a physiological setting.[3][5][6] The provided experimental protocols offer a standardized framework for the evaluation of these and other FLAP inhibitors, facilitating reproducible and comparable research in the field of inflammation. The continued investigation of potent and selective FLAP inhibitors holds significant promise for the development of novel therapies for a range of inflammatory diseases.
References
- 1. FLAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pa2online.org [pa2online.org]
- 6. AM-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 9. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide: AM103 (Seratrodast) vs. Montelukast in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AM103 (Seratrodast) and montelukast, two oral anti-asthmatic compounds that target different inflammatory pathways. The information presented herein is a synthesis of data from a head-to-head clinical trial and various preclinical studies, designed to inform further research and drug development efforts in the field of respiratory therapeutics.
Mechanisms of Action: Targeting Distinct Inflammatory Pathways
This compound (Seratrodast) and montelukast mitigate airway inflammation and bronchoconstriction through distinct molecular mechanisms. Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, while montelukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2][3]
Seratrodast (this compound): Thromboxane A2 is a potent mediator of bronchoconstriction, vasoconstriction, and airway hyperresponsiveness in asthma.[1][4] It is produced from arachidonic acid via the cyclooxygenase (COX) pathway. By blocking the TXA2 receptor, seratrodast inhibits the downstream signaling that leads to these pathological effects.[1][4]
Montelukast: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of the 5-lipoxygenase pathway of arachidonic acid metabolism and are key mediators in asthma pathophysiology.[2][5] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways.[2] Montelukast competitively blocks the CysLT1 receptor, thereby inhibiting the effects of these pro-inflammatory mediators.[2][3]
References
- 1. Comparison of glucocorticoid and cysteinyl leukotriene receptor antagonist treatments in an experimental model of chronic airway inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparable effect of a leukotriene receptor antagonist and long-acting beta₂-adrenergic agonist in cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls for AM103 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of positive and negative controls for use in experiments involving AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Understanding the appropriate controls is crucial for the accurate interpretation of experimental data and the reliable assessment of this compound's therapeutic potential. This document outlines experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the design of robust studies.
Understanding this compound and the Leukotriene Pathway
This compound exerts its effects by inhibiting FLAP, a critical protein in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma. By blocking FLAP, this compound prevents the synthesis of leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby reducing inflammation.
To validate the efficacy and specificity of this compound in experimental settings, it is essential to employ appropriate positive and negative controls.
-
Positive Controls are expected to produce a known effect, confirming the validity of the experimental model and assay. For this compound, which inhibits leukotriene synthesis, suitable positive controls would be other compounds that interfere with the same pathway, albeit through different mechanisms.
-
Negative Controls are expected to have no effect and serve as a baseline to ensure that the observed results are due to the experimental treatment and not other factors. A vehicle control is the most common and appropriate negative control for small molecule experiments like those involving this compound.
Recommended Controls for this compound Experiments
| Control Type | Compound/Treatment | Mechanism of Action | Rationale for Use |
| Positive Control | Zileuton | 5-Lipoxygenase (5-LOX) Inhibitor | Inhibits a downstream step in the same pathway as this compound, providing a comparison for leukotriene synthesis inhibition. |
| Positive Control | Montelukast | Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist | Acts further downstream by blocking the effects of cysteinyl leukotrienes, offering a comparison for in vivo effects on inflammatory responses. |
| Negative Control | Vehicle | Inert solvent used to dissolve this compound (e.g., DMSO in saline) | Ensures that the observed effects are due to this compound and not the solvent in which it is administered.[1] |
Experimental Data: In Vitro Inhibition of LTB4 Production
The following table summarizes the inhibitory potency of this compound and the positive control, Zileuton, on LTB4 production in a whole blood assay.
| Compound | Assay System | Stimulant | IC50 (µM) | Reference |
| This compound | Human Whole Blood | Calcium Ionophore A23187 | 0.349 | [2] |
| Zileuton | Human Whole Blood | Calcium Ionophore A23187 | 0.9 | [3] |
Note: Data are compiled from different studies and should be used for comparative purposes with consideration of potential variations in experimental conditions.
Experimental Data: In Vivo Efficacy in an Ovalbumin-Induced Asthma Model
This table provides a comparison of the effects of this compound and the positive controls, Zileuton and Montelukast, in a murine model of allergic asthma.
| Compound/Treatment | Animal Model | Key Efficacy Readouts | Effective Dose Range | Reference |
| This compound | Ovalbumin-challenged BALB/c mice | Reduction in eosinophil peroxidase, CysLTs, and IL-5 in bronchoalveolar lavage fluid (BALF) | 10 mg/kg | [2] |
| Zileuton | Ovalbumin-challenged Brown Norway rats | Prevention of bronchial hyperresponsiveness and airway inflammation | Not specified in direct comparison | [4] |
| Montelukast | Ovalbumin-challenged C57BL/6 mice | Suppression of eosinophils in BALF and lung tissue | 6 mg/kg | [5] |
| Vehicle | Ovalbumin-challenged mice | Serves as a baseline for inflammation and airway hyperresponsiveness | N/A | [6][7] |
Experimental Protocols
Rat Whole Blood LTB4 Inhibition Assay
This in vitro assay is used to determine the potency of compounds in inhibiting the production of LTB4.
Materials:
-
Freshly drawn rat whole blood (heparinized)
-
This compound, Zileuton (positive control), and vehicle (negative control)
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit
Procedure:
-
Prepare stock solutions of this compound and Zileuton in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested. The vehicle control should contain the same concentration of the solvent as the highest concentration of the test compounds.
-
Pre-incubate aliquots of whole blood with varying concentrations of this compound, Zileuton, or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 1-10 µM.[8][9]
-
Incubate for a further 30 minutes at 37°C.[10]
-
Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of LTB4 production for each compound concentration relative to the vehicle control and determine the IC50 value.
Ovalbumin-Induced Allergic Asthma Mouse Model
This in vivo model is used to evaluate the efficacy of compounds in reducing airway inflammation, a key feature of asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound, Zileuton, Montelukast (positive controls), and vehicle (negative control)
-
Saline
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[11]
-
Drug Administration: Administer this compound, positive controls (Zileuton or Montelukast), or the vehicle control to the mice via the desired route (e.g., oral gavage) at a specified time before the OVA challenge. Dosing schedules may vary depending on the compound's pharmacokinetics.
-
Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.[11]
-
Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS.[6][7]
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Count the total number of inflammatory cells in the BAL fluid using a hemocytometer.
-
Perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).[6][12]
-
The supernatant from the BAL fluid can be used to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Visualizing the Experimental Framework
Leukotriene Synthesis Pathway and Points of Inhibition
The following diagram illustrates the leukotriene synthesis pathway and highlights the targets of this compound and the recommended positive controls.
Caption: Leukotriene synthesis pathway and inhibitor targets.
Experimental Workflow for In Vivo Asthma Model
This diagram outlines the key steps in the ovalbumin-induced asthma model for evaluating the efficacy of this compound.
Caption: In vivo asthma model experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of montelukast on exhaled leukotrienes and quality of life in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of zileuton on airway smooth muscle remodeling after repeated allergen challenge in brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Zileuton (A-64077) on the 5-lipoxygenase activity of human whole blood ex vivo [pubmed.ncbi.nlm.nih.gov]
- 12. Exclusion of IL-21 in the pathogenesis of OVA-induced asthma in mice - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of AM103 with other lipoxygenase enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the initial and rate-limiting step in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, for which this compound was investigated. This guide provides a comparative analysis of the cross-reactivity and selectivity of this compound and, more broadly, FLAP inhibitors, with other key lipoxygenase enzymes, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). Understanding this selectivity is critical for predicting the overall pharmacological profile of such inhibitors and their potential to modulate inflammatory and resolution pathways.
While direct quantitative cross-reactivity studies on this compound with 12-LOX and 15-LOX are not extensively available in the public domain, the mechanism of action of FLAP inhibitors provides a strong basis for predicting a high degree of selectivity. FLAP is specifically associated with the 5-LOX pathway.[1][2] Inhibition of FLAP is therefore expected to primarily affect the production of 5-LOX-derived metabolites, with minimal to no direct inhibitory effect on the catalytic activity of 12-LOX and 15-LOX.[2]
Comparative Analysis of Lipoxygenase Inhibition
The table below summarizes the expected inhibitory profile of a FLAP inhibitor like this compound against the major lipoxygenase enzymes. This is based on its mechanism of action rather than direct, publicly available IC50 values for this compound against each enzyme.
| Target Enzyme | Expected Effect of this compound | Rationale | Key Products Affected |
| 5-Lipoxygenase (5-LOX) | Indirect Inhibition | This compound inhibits FLAP, which is essential for presenting arachidonic acid to 5-LOX. This leads to a functional inhibition of the 5-LOX pathway.[3] | Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4)[3] |
| 12-Lipoxygenase (12-LOX) | No Direct Inhibition (Expected) | 12-LOX activity is not dependent on FLAP.[2] Therefore, a FLAP inhibitor is not expected to directly bind to and inhibit 12-LOX. | 12-hydroxyeicosatetraenoic acid (12-HETE) and other 12-series metabolites. |
| 15-Lipoxygenase (15-LOX) | No Direct Inhibition (Expected) | Similar to 12-LOX, 15-LOX functions independently of FLAP.[2] Some studies suggest that FLAP inhibition might even lead to an increase in the production of certain 15-LOX-derived specialized pro-resolving mediators (SPMs).[1] | 15-hydroxyeicosatetraenoic acid (15-HETE), lipoxins, and resolvins.[1] |
Signaling Pathway and Point of Intervention
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for FLAP inhibitors like this compound.
Caption: The arachidonic acid cascade and the inhibitory action of this compound on FLAP.
Experimental Protocols for Assessing Lipoxygenase Inhibitor Selectivity
To experimentally determine the cross-reactivity of a compound like this compound, a series of in vitro enzyme activity assays would be performed. The general workflow and specific protocols are outlined below.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of an inhibitor against different lipoxygenase enzymes.
Detailed Methodologies
1. Lipoxygenase Enzyme Activity Assay (Spectrophotometric Method)
This method is based on the detection of the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.
-
Reagents and Materials:
-
Purified recombinant human 5-LOX, 12-LOX, and 15-LOX enzymes.
-
Arachidonic acid (substrate).
-
This compound or other test compounds.
-
Phosphate buffer (pH will vary depending on the optimal pH for each enzyme, typically pH 7.4).
-
UV-transparent 96-well plates or cuvettes.
-
Spectrophotometer capable of reading absorbance at 234 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a UV-transparent plate or cuvette, add the buffer, the enzyme solution, and the this compound dilution (or vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time in kinetic mode.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Fluorometric Lipoxygenase Activity Assay
This is a more sensitive method that uses a probe that becomes fluorescent upon oxidation by the lipoxygenase product.
-
Reagents and Materials:
-
Lipoxygenase Activity Assay Kit (commercially available).
-
Purified recombinant lipoxygenase enzymes.
-
This compound or other test compounds.
-
96-well black plates suitable for fluorescence measurements.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents and standards.
-
Prepare serial dilutions of this compound.
-
To the wells of a 96-well plate, add the enzyme, the test compound dilution, and the assay buffer.
-
Pre-incubate as described for the spectrophotometric assay.
-
Initiate the reaction by adding the substrate and the fluorescent probe mixture provided in the kit.
-
Measure the increase in fluorescence intensity over time in kinetic mode.
-
Calculate the reaction rates and percentage of inhibition as described above.
-
Determine the IC50 values.
-
Conclusion
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of AM103 and Zileuton: Novel and Conventional Inhibitors of the 5-Lipoxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM103 (also known as GSK2190915), a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, and zileuton, an established 5-lipoxygenase (5-LO) inhibitor. This analysis is supported by a compilation of preclinical and clinical data to aid in the evaluation of their respective therapeutic potentials.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are critically involved in the pathophysiology of various inflammatory diseases, most notably asthma. Consequently, inhibition of this pathway has been a key strategy for the development of anti-inflammatory therapeutics. This guide focuses on a comparative analysis of two such inhibitors: zileuton, a direct inhibitor of the 5-LO enzyme, and this compound, which targets the upstream 5-lipoxygenase-activating protein (FLAP).
Mechanism of Action
Zileuton exerts its effect by directly inhibiting the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to leukotriene A4 (LTA4) and subsequent downstream leukotrienes (LTB4, LTC4, LTD4, and LTE4).[1][2] In contrast, this compound targets the 5-lipoxygenase-activating protein (FLAP), a crucial scaffolding protein that presents arachidonic acid to 5-LO.[3] By inhibiting FLAP, this compound indirectly prevents the activation of 5-LO and the subsequent synthesis of all leukotrienes.[3]
Preclinical Potency
The in vitro potency of this compound and zileuton has been evaluated in various assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay | Target | IC50 / EC50 | Reference |
| This compound (GSK2190915) | FLAP Binding | FLAP | 2.9 nM (potency) | [4] |
| Human Whole Blood LTB4 Inhibition | FLAP | 76 nM (IC50) | [5] | |
| Human Whole Blood LTB4 Inhibition | FLAP | 85-89 nM (EC50) | [3] | |
| Zileuton | Rat Polymorphonuclear Leukocytes 5-HETE Synthesis | 5-LO | 0.3 µM | |
| Human Polymorphonuclear Leukocytes LTB4 Biosynthesis | 5-LO | 0.4 µM | ||
| Human Whole Blood LTB4 Biosynthesis | 5-LO | 0.9 µM | ||
| Antigen-induced Guinea-pig Tracheal Strip Contraction | 5-LO | 6 µM (IC50) | [6] |
Pharmacokinetic Profile
A comparative summary of the pharmacokinetic parameters of this compound and zileuton is presented below. This compound exhibits a notably longer half-life, which supports once-daily dosing.
| Parameter | This compound (GSK2190915) | Zileuton (Immediate Release) |
| Time to Peak (Tmax) | ~2 hours | 1.7 hours |
| Half-life (t1/2) | 16-34 hours | 2.5 hours |
| Protein Binding | Not specified | 93% |
| Metabolism | Oxidation, dehydrogenation, acyl glucuronidation | Hepatic (CYP1A2, 2C9, 3A4) |
| Excretion | Primarily biliary | Primarily renal (~95%) |
| Dosing Frequency | Once daily | Four times daily |
Clinical Efficacy and Safety
Both this compound and zileuton have been evaluated in clinical trials for the treatment of asthma.
This compound (GSK2190915):
Phase II clinical trials in patients with mild asthma demonstrated that this compound has the potential to be an effective treatment.[7] In one study, GSK2190915 at doses of 10 mg and 50 mg attenuated the early asthmatic response to allergen challenge.[7] Another Phase II study showed that 100 mg of GSK2190915 attenuated both early and late asthmatic responses and reduced sputum eosinophils and leukotriene B4.[7] A dose-ranging study in persistent asthma showed that GSK2190915 30 mg once daily demonstrated efficacy in improving daytime symptom scores and reducing daytime short-acting beta2-agonist (SABA) use compared to placebo.[8][9] No additional benefit was observed at higher doses.[8][9] this compound was generally well-tolerated in these trials.[7][8][9]
Zileuton:
Zileuton is approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older. Numerous clinical trials have established its efficacy. In a randomized controlled trial, 600 mg of zileuton taken four times a day significantly improved FEV1 and quality-of-life scores compared to placebo.[10] Long-term studies have shown that zileuton improves lung function, relieves asthma symptoms, and is generally well-tolerated.[1] The controlled-release formulation of zileuton (1,200 mg twice daily) has also demonstrated sustained improvements in peak expiratory flow (PEF) in patients with moderate persistent asthma.[11]
A key safety concern with zileuton is the potential for elevated liver function tests.[10] In a 12-month study, increases in alanine aminotransferase (ALT) levels to three times or more the upper limit of normal occurred in 4.6% of patients treated with zileuton.[1] These elevations were typically reversible upon discontinuation of the drug.[1]
| Feature | This compound (GSK2190915) | Zileuton |
| Primary Indication | Investigational for Asthma | Prophylaxis and chronic treatment of asthma |
| Efficacy in Asthma | Attenuated early and late asthmatic responses, improved daytime symptoms and reduced SABA use in Phase II trials.[7][8][9] | Significantly improves FEV1, PEF, and quality of life; reduces asthma exacerbations.[1][10][11] |
| Key Adverse Events | Generally well-tolerated in Phase II trials.[7][8] | Elevated liver enzymes (ALT), headache, gastrointestinal disturbances.[1][10] |
Experimental Protocols
5-Lipoxygenase (5-LO) Inhibition Assay (Spectrophotometric)
This protocol describes a general method for determining the inhibitory activity of a compound against 5-lipoxygenase by measuring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
5-Lipoxygenase (5-LO) enzyme
-
Substrate: Linoleic acid or arachidonic acid
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Test compound (this compound or zileuton) and vehicle (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the 5-LO enzyme, substrate, and test compounds in the appropriate buffers.
-
Reaction Mixture: In a cuvette, combine the assay buffer, 5-LO enzyme solution, and the test compound at various concentrations (or vehicle for control).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). This wavelength corresponds to the formation of conjugated dienes in the hydroperoxide products.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the log of the inhibitor concentration.[12][13][14][15]
Calcium Ionophore-Stimulated Leukotriene B4 (LTB4) Production in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit LTB4 synthesis in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
Calcium Ionophore A23187
-
Test compound (this compound or zileuton) and vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Organic solvent for extraction (e.g., methanol, ethanol)
-
LTB4 ELISA kit or LC-MS/MS for quantification
Procedure:
-
Blood Collection: Collect fresh human blood into tubes containing an anticoagulant like heparin.
-
Pre-incubation: Aliquot the whole blood and pre-incubate with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add calcium ionophore A23187 to the blood samples to stimulate LTB4 production. Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Lysis: Stop the reaction by adding a cold organic solvent (e.g., methanol) to precipitate proteins and lyse the cells.
-
Centrifugation: Centrifuge the samples to pellet the cell debris and protein.
-
Extraction (if necessary): The supernatant can be further purified using solid-phase extraction to isolate the lipid mediators.
-
Quantification: Analyze the LTB4 levels in the processed samples using a validated LTB4 ELISA kit or by LC-MS/MS.[2][5]
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of the test compound compared to the vehicle control and determine the IC50 value.
Urinary Leukotriene E4 (LTE4) Measurement by ELISA
This non-invasive method is used to assess the in vivo inhibition of the 5-LO pathway by measuring the stable urinary metabolite of cysteinyl leukotrienes.
Materials:
-
Urine samples collected from subjects before and after drug administration
-
LTE4 ELISA Kit (commercially available)
-
Creatinine assay kit
Procedure:
-
Sample Collection: Collect urine samples at baseline and at various time points after administration of the test compound.
-
Sample Preparation: In many commercial ELISA kits, urine samples can be used directly after appropriate dilution with the assay buffer.[16][17] Some protocols may recommend a purification step.
-
ELISA Procedure: Follow the manufacturer's instructions for the LTE4 ELISA kit. This typically involves:
-
Adding standards, controls, and diluted urine samples to the wells of a microplate pre-coated with an anti-LTE4 antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that develops a color in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Creatinine Measurement: Measure the creatinine concentration in each urine sample to normalize the LTE4 levels.
-
Data Analysis: Calculate the concentration of LTE4 in each sample from the standard curve. Express the results as pg of LTE4 per mg of creatinine. The percentage change in urinary LTE4 from baseline can then be calculated to assess the in vivo pharmacodynamic effect of the drug.[4][16][17][18][19]
Conclusion
Both this compound and zileuton are effective inhibitors of the 5-lipoxygenase pathway, albeit through different mechanisms. Zileuton, a direct 5-LO inhibitor, is an established therapeutic for asthma with proven efficacy, but its use is associated with a risk of hepatotoxicity. This compound, a FLAP inhibitor, offers the potential for a more upstream and perhaps more complete inhibition of the pathway. Preclinical data suggest high potency for this compound, and its longer half-life allows for once-daily dosing, which could improve patient compliance. Phase II clinical data for this compound in asthma are promising, demonstrating efficacy and a favorable safety profile. Further larger-scale clinical trials would be necessary to definitively establish the comparative efficacy and safety of this compound relative to zileuton and to determine its ultimate place in the therapeutic landscape for inflammatory diseases.
References
- 1. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.exkitstore.com [assets.exkitstore.com]
- 5. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. ijcmas.com [ijcmas.com]
- 13. protocols.io [protocols.io]
- 14. Lipoxygenase activity determination [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. novamedline.com [novamedline.com]
- 19. file.elabscience.com [file.elabscience.com]
Head-to-Head Comparison of AM103 and Other Leukotriene Modifiers: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the novel 5-lipoxygenase-activating protein (FLAP) inhibitor, AM103, with other established leukotriene modifiers, including the cysteinyl leukotriene receptor antagonists montelukast and zafirlukast, and the 5-lipoxygenase inhibitor zileuton. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical and clinical data.
Introduction to Leukotriene Modifiers
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1] They contribute to bronchoconstriction, increased mucus production, and airway inflammation.[2][3] Leukotriene modifiers are a class of drugs that interfere with the leukotriene signaling pathway, offering a therapeutic strategy for managing these conditions.[1] These drugs can be broadly categorized into two main classes: leukotriene synthesis inhibitors and leukotriene receptor antagonists.[1][2]
Leukotriene Synthesis Inhibitors , such as this compound and zileuton, act upstream in the pathway to prevent the production of leukotrienes.[4] this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the synthesis of leukotrienes.[4] Zileuton directly inhibits the 5-lipoxygenase (5-LO) enzyme.[5][6]
Leukotriene Receptor Antagonists , including montelukast and zafirlukast, function by blocking the action of cysteinyl leukotrienes (CysLTs) at their target CysLT1 receptors on bronchial smooth muscle and other cells.[2][7][8]
Quantitative Data Comparison
The following table summarizes the available quantitative preclinical data for this compound and other selected leukotriene modifiers. It is important to note that these values were obtained from different studies under varying experimental conditions, which should be considered when making direct comparisons.
| Compound | Target | Assay Type | Species | Potency Metric | Value | Reference |
| This compound | FLAP | Rat ex vivo whole-blood LTB4 assay | Rat | EC50 | ~60 nM | [9] |
| FLAP | In vivo rat lung LTB4 inhibition | Rat | ED50 | 0.8 mg/kg (oral) | [9] | |
| FLAP | In vivo rat lung CysLT inhibition | Rat | ED50 | 1 mg/kg (oral) | [9] | |
| Zileuton | 5-Lipoxygenase | Rat polymorphonuclear leukocytes LTB4 biosynthesis | Rat | IC50 | 0.4 µM | [10] |
| 5-Lipoxygenase | Human polymorphonuclear leukocytes LTB4 biosynthesis | Human | IC50 | 0.4 µM | [10] | |
| 5-Lipoxygenase | Human whole blood LTB4 biosynthesis | Human | IC50 | 0.9 µM | [10] | |
| 5-Lipoxygenase | Rat peritoneal 6-sulfidopeptide LT formation | Rat | ED50 | 3 mg/kg (oral) | [10] | |
| Montelukast | CysLT1 Receptor | HEK293 cell membranes expressing human CysLT1 receptors | Human | IC50 | 4.9 nM | [5] |
| Zafirlukast | CysLT1 Receptor | Inhibition of LTD4-evoked mucus secretion in guinea-pig trachea | Guinea Pig | IC50 | 0.6 µM | [11] |
| VRAC | Inhibition of VRAC in HEK293 cells | Human | IC50 | ~17 µM | [12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the leukotriene signaling pathway and the points of intervention for the different classes of leukotriene modifiers discussed.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of drug candidates. Below are generalized methodologies for key experiments cited in the preclinical evaluation of leukotriene modifiers.
In Vitro 5-Lipoxygenase (5-LO) Activity Assay
This assay is used to determine the inhibitory activity of compounds like zileuton on the 5-LO enzyme.
Methodology:
-
Enzyme Preparation: A source of 5-LO enzyme, such as a supernatant from homogenized rat basophilic leukemia cells or human polymorphonuclear leukocytes (PMNLs), is prepared.[10]
-
Compound Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., zileuton) or vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Quantification: After a defined incubation period, the reaction is stopped, and the amount of leukotriene B4 (LTB4) produced is quantified using methods such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Ex Vivo Whole Blood LTB4 Assay
This assay measures the ability of a compound, administered in vivo or added in vitro, to inhibit leukotriene production in a more physiologically relevant whole blood system.
Methodology:
-
Blood Collection: Whole blood is collected from the study species (e.g., rat).
-
Compound Treatment: For in vitro analysis, the blood is incubated with the test compound (e.g., this compound). For ex vivo analysis, blood is collected from animals previously dosed with the compound.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore, such as A23187.[4]
-
LTB4 Measurement: After incubation, the plasma is separated, and the concentration of LTB4 is measured, typically by an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effective concentration of the compound that inhibits 50% of LTB4 production (EC50) is determined.
In Vivo Ovalbumin-Induced Asthma Model
This is a widely used animal model to evaluate the efficacy of anti-asthmatic drugs in a living organism.
Methodology:
-
Sensitization: Animals, typically mice or rats, are sensitized to the allergen ovalbumin (OVA) via intraperitoneal injections, often with an adjuvant like aluminum hydroxide to enhance the immune response.[9]
-
Challenge: After a period of sensitization, the animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including airway inflammation and hyperresponsiveness.
-
Drug Administration: The test compound (e.g., this compound, montelukast) is administered to the animals, typically orally, before the OVA challenge.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell counts (e.g., eosinophils) and levels of inflammatory mediators like cysteinyl leukotrienes and cytokines.[9]
-
Data Analysis: The dose of the compound that reduces the inflammatory response by 50% (ED50) is calculated.
Conclusion
This compound, as a FLAP inhibitor, represents a distinct mechanism of action compared to the widely used CysLT1 receptor antagonists. Preclinical data suggest that this compound is a potent inhibitor of leukotriene synthesis. While a direct, comprehensive comparison with other leukotriene modifiers from head-to-head studies is limited, the available data provides a valuable framework for understanding their relative pharmacological profiles. Further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in inflammatory diseases and to establish its comparative efficacy and safety profile against existing therapies. The experimental protocols outlined in this guide provide a foundation for such comparative studies, emphasizing the importance of standardized methodologies for robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lipoxygenase activity determination [protocols.io]
- 8. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-3 and IL-5 enhance the production of LTB4 stimulated by calcium ionophore in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Independent Verification of AM103's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM103, a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, with alternative therapies targeting the leukotriene pathway. Experimental data is presented to support the independent verification of its mechanism of action and to benchmark its performance against established drugs.
Executive Summary
This compound is an investigational drug that acts by inhibiting the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various diseases, most notably asthma and other inflammatory conditions. By targeting FLAP, this compound effectively suppresses the production of a broad spectrum of leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This upstream mechanism of action distinguishes this compound from currently marketed leukotriene receptor antagonists, such as montelukast, zafirlukast, and pranlukast, which act downstream by blocking the CysLT1 receptor. This guide will delve into the preclinical and clinical data available for this compound and its comparators, providing a framework for evaluating its therapeutic potential.
Mechanism of Action: A Tale of Two Targets
The leukotriene cascade is a critical inflammatory pathway. This compound and its alternatives intervene at different points in this cascade, leading to distinct pharmacological profiles.
This compound: Upstream Inhibition of Leukotriene Synthesis
This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the initial and rate-limiting enzyme in the leukotriene biosynthesis pathway. By binding to FLAP, this compound prevents the synthesis of all leukotrienes.[2]
Leukotriene Receptor Antagonists: Downstream Blockade
In contrast, montelukast, zafirlukast, and pranlukast are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[3][4][5] This receptor is activated by cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which mediate a range of pro-inflammatory effects, including bronchoconstriction, mucus secretion, and eosinophil recruitment. These drugs selectively block the actions of cysteinyl leukotrienes at the receptor level, without affecting the production of LTB4, a potent chemoattractant for neutrophils.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the leukotriene biosynthesis pathway and the points of intervention for this compound and CysLT1 receptor antagonists.
Caption: Leukotriene Biosynthesis and Intervention Points.
Caption: Drug Development Workflow for Leukotriene Modulators.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound and Alternatives
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | FLAP | FLAP Binding Assay | 4.2 nM (IC50) | [6] |
| Montelukast | CysLT1 Receptor | 5-Lipoxygenase Activity | ~2.5 µM (IC50) | [7] |
| Zafirlukast | CysLT1 Receptor | LTD4-induced Mucus Secretion | 0.6 µM (IC50) | |
| Pranlukast | CysLT1 Receptor | [3H]LTD4 Binding | 0.99 ± 0.19 nM (Ki) | [8] |
| Pranlukast | CysLT2 Receptor | [3H]LTD4 Binding | >10,000 nM (Ki) | [8] |
Table 2: In Vivo and Ex Vivo Potency of this compound
| Assay Type | Species | Endpoint | Potency (EC50/ED50) | Reference |
| Ex Vivo Whole-Blood LTB4 Assay | Rat | LTB4 Inhibition | ~60 nM (EC50) | |
| In Vivo Calcium Ionophore Challenge | Rat | LTB4 Inhibition in Lung | 0.8 mg/kg (ED50) | |
| In Vivo Calcium Ionophore Challenge | Rat | CysLT Inhibition in Lung | 1 mg/kg (ED50) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of these findings. Below are representative protocols for assays used to characterize leukotriene modulators.
1. FLAP Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity of a test compound for the 5-lipoxygenase-activating protein (FLAP).
-
Materials:
-
Human FLAP-expressing cell membranes
-
[3H]-MK-886 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes with the [3H]-MK-886 and varying concentrations of the test compound or vehicle control.
-
Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled FLAP inhibitor.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. CysLT1 Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound for the CysLT1 receptor.
-
Materials:
-
Cell membranes from cells expressing the human CysLT1 receptor (e.g., U937 cells or recombinant cell lines).
-
[3H]-LTD4 (radioligand)
-
Test compound (e.g., montelukast, zafirlukast, pranlukast)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
The procedure is analogous to the FLAP binding assay, with the following modifications:
-
Use cell membranes expressing the CysLT1 receptor.
-
Use [3H]-LTD4 as the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled CysLT1 receptor antagonist.
-
Calculate IC50 and Ki values as described above.
-
3. Calcium Ionophore-Induced Leukotriene B4 (LTB4) Production in Human Whole Blood
-
Objective: To measure the inhibitory effect of a test compound on LTB4 production in a physiologically relevant ex vivo system.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compound
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
Methanol (for extraction)
-
LTB4 ELISA kit
-
-
Procedure:
-
Pre-incubate whole blood samples with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Stimulate leukotriene production by adding Calcium Ionophore A23187 to a final concentration of 10 µM.
-
Incubate for a further period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding ice-cold methanol to precipitate proteins and extract the leukotrienes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and evaporate the methanol.
-
Reconstitute the dried extract in the ELISA buffer provided with the kit.
-
Quantify the amount of LTB4 in the samples using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each concentration of the test compound and determine the EC50 value.
-
Conclusion
This compound represents a promising therapeutic approach by targeting the leukotriene pathway at a point upstream of existing therapies. Its ability to inhibit the synthesis of all leukotrienes, including both LTB4 and the cysteinyl leukotrienes, suggests a broader anti-inflammatory potential compared to CysLT1 receptor antagonists. The preclinical data indicate that this compound is a potent inhibitor of FLAP with significant in vivo activity. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this mechanism of action in inflammatory diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in the continued evaluation of this compound and the broader field of leukotriene modulation.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Safety Operating Guide
Essential Safety and Operational Guide for the AM103 Sensor
Clarification: The Milesight AM103 is an electronic indoor ambiance monitoring sensor, not a chemical substance. This guide provides the essential safety, logistical, and operational information for its proper handling and use by researchers, scientists, and drug development professionals in a laboratory or similar indoor environment.
The this compound is a compact sensor designed to measure temperature, humidity, and carbon dioxide (CO2) levels.[1][2][3] Real-time data is displayed on its E-ink screen and can be transmitted wirelessly using LoRaWAN® technology.[1][2] This device is widely utilized in offices, classrooms, retail stores, and healthcare facilities to monitor environmental conditions.[4][5]
Safety Precautions
While the this compound is not a hazardous chemical, proper handling of the electronic device and its components is necessary to ensure safety and longevity.
-
Battery Handling: The this compound is powered by two replaceable ER14505 Li-SOCl2 batteries.[6] Handle batteries with care and follow the manufacturer's instructions for replacement. Do not short-circuit, disassemble, heat, or incinerate the batteries.
-
Device Placement: Install the sensor in a location that does not obstruct pathways or create a safety hazard. Use the provided wall mounting kits or 3M tapes for secure installation.
-
Environmental Conditions: The this compound is designed for indoor use and has an IP30 rating.[7] Avoid exposing the device to water or extreme temperatures outside its operational range. The screen will automatically turn off if the temperature is outside the 0°C to 40°C range.[6]
-
Cleaning: To clean the device, use a soft, dry cloth. Do not use liquid or aerosol cleaners.
Operational Plan and Disposal
Installation and Configuration:
-
Power On: Press the power button for more than 3 seconds to turn on the device.
-
Configuration: Use a smartphone with NFC capabilities to configure the device through the "Milesight ToolBox" App.[8]
-
Mounting: Securely mount the device on a wall using the provided mounting kits.
Data Management:
The this compound can be integrated with the Milesight IoT Cloud solution for remote data management and visualization.[1][2] Data is transmitted via a LoRaWAN® gateway. The device can store up to 640 historical records locally and supports data retransmission to prevent data loss.[3][5]
Disposal:
Dispose of the this compound sensor and its batteries in accordance with local regulations for electronic waste. Do not dispose of the device or its batteries in regular trash.
Device Specifications
The following table summarizes the key technical specifications for the Milesight this compound sensor.
| Feature | Specification |
| Sensors | Temperature, Humidity, CO2 |
| Wireless Technology | LoRaWAN® |
| Frequency Bands | CN470/IN865/RU864/EU868/US915/AU915/KR920/AS923-1&2&3&4 |
| Temperature Range | -20°C to +70°C |
| Temperature Accuracy | ±0.3°C (0°C to 70°C), ±0.6°C (-20°C to 0°C) |
| Humidity Range | 0% to 100% RH |
| Humidity Accuracy | ±3% (10% to 90% RH), ±5% (below 10% and above 90% RH) |
| Battery Type | 2 × 2700 mAh ER14505 Li-SOCl2 (replaceable)[6] |
| Battery Life | Over 3 years[1][2][5] |
| Configuration | NFC |
| IP Rating | IP30[7] |
Experimental Workflow: Environmental Monitoring
The following diagram illustrates the workflow for setting up and utilizing the this compound sensor for indoor environmental monitoring.
References
- 1. manuals.plus [manuals.plus]
- 2. store.mcci.com [store.mcci.com]
- 3. This compound/AM103L Indoor Ambience Monitoring Sensor- UKIoT [ukiot.io]
- 4. mydevices.com [mydevices.com]
- 5. Milesight this compound - Indoor Ambience Sensor - Qantec Automation [qantecautomation.com]
- 6. Milesight this compound LoRaWAN Air Quality Sensor / / 3 in 1 Sensor [smartbuildingproducts.co.uk]
- 7. Milesight this compound mit ✓ E-Ink Display sowie ✓ CO2 ✓ Temperatur ✓ Luftfeu [iot-shop.de]
- 8. resource.milesight.com [resource.milesight.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
